molecular formula C15H22ClNO B1588509 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane CAS No. 212771-30-7

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

Cat. No.: B1588509
CAS No.: 212771-30-7
M. Wt: 267.79 g/mol
InChI Key: FGCIQSBZGOVNLI-UHFFFAOYSA-N
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Description

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane is a useful research compound. Its molecular formula is C15H22ClNO and its molecular weight is 267.79 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCIQSBZGOVNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432356
Record name 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212771-30-7
Record name 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, chemically-sound, and experimentally-grounded pathway for the synthesis of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane, a significant intermediate in pharmaceutical development.[1][2] The guide is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic rationale and strategic considerations for each transformation. The selected three-step synthetic route begins with commercially available starting materials and employs robust, scalable, and well-documented chemical reactions: a Williamson ether synthesis, a selective aldehyde reduction, and a final benzylic chlorination. This document emphasizes causality, experimental integrity, and is supported by authoritative references to ensure a trustworthy and reproducible methodology.

Introduction and Strategic Overview

1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure combines a flexible azepane ring, an ether linkage, and a reactive chloromethyl group, making it a versatile scaffold for further chemical modification. The azepane moiety, a seven-membered nitrogen heterocycle, is an increasingly important feature in medicinal chemistry, offering a unique three-dimensional chemical space compared to more common five- or six-membered rings.[3][4]

The synthetic strategy detailed herein is designed for efficiency, selectivity, and scalability. It proceeds through three distinct and high-yielding stages:

  • Formation of the Aryl Ether Bond: A nucleophilic substitution reaction (Williamson ether synthesis) to connect the phenoxy and ethylazepane fragments.

  • Functional Group Transformation: A selective reduction of an aldehyde to a primary alcohol, setting the stage for the final step.

  • Installation of the Reactive Moiety: A chlorination reaction to convert the benzylic alcohol into the target chloromethyl group.

This approach is predicated on the strategic use of a protecting group equivalent—the aldehyde—which is unreactive to the conditions of the first step and can be cleanly converted to the desired functionality in subsequent steps.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a clear and convergent pathway. The primary disconnections are made at the most synthetically accessible bonds: the aryl ether C-O bond and the benzylic C-Cl bond.

G target 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane step3 Functional Group Interconversion (FGI) C-Cl Bond Formation target->step3 intermediate2 (4-((2-(azepan-1-yl)ethoxy))phenyl)methanol step3->intermediate2 step2 Reduction C=O to C-OH intermediate2->step2 intermediate1 4-((2-(azepan-1-yl)ethoxy))benzaldehyde step2->intermediate1 step1 Williamson Ether Synthesis C-O Bond Formation intermediate1->step1 sm1 4-Hydroxybenzaldehyde step1->sm1 sm2 1-(2-Chloroethyl)azepane step1->sm2

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a robust forward synthesis starting from 4-hydroxybenzaldehyde and 1-(2-chloroethyl)azepane, both readily available chemical precursors.

Synthesis Pathway: Step-by-Step Execution

The chosen forward synthesis provides a reliable method for producing the target compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction cluster_2 Step 3: Benzylic Chlorination sm1 4-Hydroxybenzaldehyde reagent1 K₂CO₃, DMF sm1->reagent1 sm2 1-(2-Chloroethyl)azepane sm2->reagent1 intermediate1 4-((2-(azepan-1-yl)ethoxy))benzaldehyde reagent1->intermediate1 reagent2 NaBH₄, Methanol intermediate1->reagent2 intermediate2 (4-((2-(azepan-1-yl)ethoxy))phenyl)methanol reagent2->intermediate2 reagent3 SOCl₂, DCM intermediate2->reagent3 target 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane reagent3->target

Caption: The three-step forward synthesis workflow.

Step 1: Williamson Ether Synthesis of 4-((2-(azepan-1-yl)ethoxy))benzaldehyde

Principle and Rationale: The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[5] In this step, the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a potent phenoxide nucleophile. This nucleophile then displaces the chloride from 1-(2-chloroethyl)azepane via an SN2 reaction.

  • Choice of Base: Potassium carbonate is an ideal base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde functionality. Its insolubility in many organic solvents allows for easy removal by filtration post-reaction.

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to solvate the potassium phenoxide cation, thereby increasing the nucleophilicity of the phenoxide anion and accelerating the rate of the SN2 reaction.

Experimental Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask until the solids are suspended (approx. 5-10 mL per gram of aldehyde).

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.

  • Add a solution of 1-(2-chloroethyl)azepane hydrochloride (1.05 eq) and an additional portion of K₂CO₃ (1.1 eq, to neutralize the HCl salt) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water (10x the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Data Summary Table:

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity (Example)
4-Hydroxybenzaldehyde 122.12 1.0 10.0 g
1-(2-Chloroethyl)azepane HCl 198.14 1.05 17.0 g
Potassium Carbonate (K₂CO₃) 138.21 2.6 29.5 g
N,N-Dimethylformamide (DMF) 73.09 Solvent 100 mL

| Expected Yield | 247.34 (Product) | - | ~85-95% |

Step 2: Reduction of 4-((2-(azepan-1-yl)ethoxy))benzaldehyde

Principle and Rationale: This step involves the selective reduction of the aromatic aldehyde to a primary benzylic alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent, highly selective for aldehydes and ketones, and will not reduce other functional groups present in the molecule, such as the aromatic ring or the tertiary amine. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol:

  • Dissolve the aldehyde intermediate from Step 1 (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute HCl until gas evolution ceases.

  • Remove the majority of the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the benzylic alcohol as a solid or viscous oil. The product is often of sufficient purity for the next step without further purification.

Data Summary Table:

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity (Example)
4-((2-(azepan-1-yl)ethoxy))benzaldehyde 247.34 1.0 19.8 g
Sodium Borohydride (NaBH₄) 37.83 1.2 3.6 g
Methanol (MeOH) 32.04 Solvent 200 mL

| Expected Yield | 249.36 (Product) | - | >95% |

Step 3: Chlorination of (4-((2-(azepan-1-yl)ethoxy))phenyl)methanol

Principle and Rationale: The final step is the conversion of the primary benzylic alcohol to the corresponding benzylic chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi mechanism or an SN2 attack by chloride, yielding the desired product, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The formation of gaseous byproducts helps drive the reaction to completion.

  • Causality: The benzylic position is activated towards nucleophilic substitution, making this transformation highly favorable. Using a solvent like dichloromethane (DCM) is ideal as it is inert to the reaction conditions. The reaction is often run at low temperatures to control its exothermicity and minimize side reactions.

Experimental Protocol:

  • Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise via a syringe to the stirred solution over 30 minutes. A gas trap (e.g., a bubbler connected to a sodium hydroxide solution) should be used to neutralize the HCl and SO₂ gases produced.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate (NaHCO₃) solution to quench the excess SOCl₂ and neutralize the acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane, can be purified by recrystallization or column chromatography to achieve high purity. The final product is often isolated as its hydrochloride salt for improved stability.[1]

Data Summary Table:

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity (Example)
(4-((2-(azepan-1-yl)ethoxy))phenyl)methanol 249.36 1.0 19.0 g
Thionyl Chloride (SOCl₂) 118.97 1.2 8.2 mL
Dichloromethane (DCM) 84.93 Solvent 200 mL

| Expected Yield | 267.80 (Product) | - | ~80-90% |

Conclusion

The synthetic pathway detailed in this guide represents a logical, robust, and scalable method for the preparation of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane. By leveraging three fundamental reactions of organic synthesis, this guide provides a clear and reproducible protocol. The strategic choices of reagents and conditions at each stage are explained to provide a deeper understanding of the process, ensuring that researchers can not only replicate the synthesis but also troubleshoot and adapt it as needed. This methodology delivers the target compound in high overall yield from readily accessible starting materials, making it suitable for both laboratory-scale research and larger-scale production campaigns in drug development.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Química Organica.org. (n.d.). Synthesis of amines by reduction of amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide reduction. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 21). Amide reduction & amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Brainly.in. (2020, August 25). write the major product. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-(Chloromethyl)phenol. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-(Chloromethyl)phenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions: Chlorination and Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Google Patents. (n.d.). US5279719A - Method for chlorination of methylated aromatic compounds.
  • Pharmaffiliates. (n.d.). CAS No : 35421-08-0 | Product Name : 4-(Chloromethyl)phenol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azepines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • PMC - National Center for Biotechnology Information. (2015, September 8). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]

  • PubMed. (2025, March 3). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Retrieved from [Link]

  • Juniper Publishers. (2019, May 20). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Retrieved from [Link]

  • PMC - National Center for Biotechnology Information. (2024, March 22). 4-(Azolyl)-Benzamidines as a Novel Chemotype for ASIC1a Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.
  • ResearchGate. (2026, February 11). Photochemical Cyclization of N-Allyl-N-(2-formylphenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

Sources

"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane" CAS number 223251-25-0

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane CAS Number: 223251-25-0 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference)

Executive Summary

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (CAS 223251-25-0), often supplied as the hydrochloride salt, is a critical alkylating intermediate in the synthesis of Bazedoxifene Acetate , a third-generation Selective Estrogen Receptor Modulator (SERM).

This compound functions as the "side-chain donor" that introduces the characteristic azepane-ethoxy moiety to the indole core of Bazedoxifene. Its high reactivity, driven by the para-chloromethyl group, necessitates precise handling to prevent hydrolysis or dimerization. This guide outlines the chemical architecture, validated synthesis protocols, and application workflows for researchers in the process chemistry and drug development sectors.

Chemical Architecture & Properties

The molecule consists of three distinct pharmacophoric and reactive domains:

  • Azepane Ring: A seven-membered nitrogen heterocycle that provides basicity and receptor binding affinity.

  • Ethoxy Linker: A flexible chain connecting the amine to the phenyl ring.

  • Chloromethyl-Phenoxy Moiety: The reactive electrophilic center. The benzyl chloride group is highly susceptible to nucleophilic attack, making it an ideal alkylating agent for the indole nitrogen in Bazedoxifene synthesis.

PropertySpecification
IUPAC Name 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
Molecular Formula C₁₅H₂₃Cl₂NO (HCl salt)
Molecular Weight 304.26 g/mol
Appearance White to off-white crystalline solid
Melting Point 120.9°C – 126.6°C
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in Ethyl Acetate
Stability Moisture Sensitive. Hydrolyzes to the corresponding benzyl alcohol.[1] Store under Nitrogen at 2-8°C.

Synthesis Protocol (Upstream Production)

The synthesis of CAS 223251-25-0 typically proceeds via the chlorination of its alcohol precursor. The following protocol is adapted from optimized industrial scale-up methodologies.

Step 1: Precursor Assembly (Context)

The precursor, 4-(2-(azepan-1-yl)ethoxy)benzyl alcohol , is first generated by alkylating 4-hydroxybenzyl alcohol with 1-(2-chloroethyl)azepane in the presence of a base (e.g., K₂CO₃) in acetone or DMF.

Step 2: Chlorination (The Critical Step)

This step converts the benzyl alcohol to the reactive benzyl chloride (CAS 223251-25-0).

  • Reagents: Thionyl Chloride (

    
    ), Toluene or Dichloromethane (DCM).
    
  • Equipment: Glass-lined reactor with scrubber (for HCl/SO₂ gas).

Protocol:

  • Dissolution: Charge 4-(2-(azepan-1-yl)ethoxy)benzyl alcohol (1.0 eq) into Toluene (10 volumes). Cool the mixture to 0–5°C.

  • Addition: Add Thionyl Chloride (1.2 eq) dropwise, maintaining the internal temperature below 10°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by HPLC (Target: <1.0% starting alcohol).

  • Work-up: Distill off excess Thionyl Chloride and solvent under reduced pressure.

  • Crystallization: Re-dissolve the residue in Ethyl Acetate/Ethanol. Cool to 0°C to precipitate the hydrochloride salt.

  • Isolation: Filter the white solid under nitrogen (hygroscopic). Wash with cold Ethyl Acetate. Dry under vacuum at 40°C.

Yield: ~85–90% Purity: >98.5% (HPLC)[2]

Application: Bazedoxifene Synthesis

The primary utility of CAS 223251-25-0 is the


-alkylation or 

-alkylation of the indole core. In the synthesis of Bazedoxifene, it alkylates the indole nitrogen of a protected precursor.
Workflow Logic
  • Indole Preparation: The core, typically 2-(4-(benzyloxy)phenyl)-3-methyl-5-(benzyloxy)-1H-indole , acts as the nucleophile.

  • Coupling: The indole is deprotonated by a strong base, attacking the benzylic carbon of CAS 223251-25-0.

  • Deprotection: Catalytic hydrogenation removes the benzyl protecting groups to yield Bazedoxifene.

Bazedoxifene_Synthesis Indole Protected Indole Core (Nucleophile) Coupling Coupling Reaction (NaH/DMF or Cs2CO3/Acetone) Indole->Coupling Intermediate CAS 223251-25-0 (Electrophile) Intermediate->Coupling Alkylation Coupled_Product Benzylated Precursor Coupling->Coupled_Product N-Alkylation Deprotection Hydrogenation (H2, Pd/C) Coupled_Product->Deprotection Final_Drug Bazedoxifene Acetate Deprotection->Final_Drug Debenzylation

Figure 1: Convergent synthesis pathway utilizing CAS 223251-25-0 to generate Bazedoxifene.

Detailed Coupling Protocol:
  • Activation: Dissolve the protected indole (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir for 30 minutes to generate the indole anion.

  • Alkylation: Add CAS 223251-25-0 (1.1 eq) portion-wise.

  • Completion: Stir at room temperature for 2–4 hours.

  • Quench: Quench with water/ice. Extract with Ethyl Acetate.[3][4]

  • Outcome: This yields the fully protected Bazedoxifene precursor, ready for hydrogenation.

Quality Control & Impurity Profiling

When sourcing or synthesizing CAS 223251-25-0, three Critical Quality Attributes (CQAs) must be monitored:

Impurity / ParameterOriginLimitDetection Method
Hydrolysis Product Conversion of -CH₂Cl to -CH₂OH due to moisture.< 0.5%HPLC (Reverse Phase)
Dimer Impurity Reaction of the active chloride with its own azepane nitrogen (self-alkylation).< 0.2%LC-MS
Residual Solvents Toluene, SOCl₂ traces.ICH LimitsGC-HS (Headspace)

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient elution.

  • Detection: UV at 230 nm.

Safety & Handling (EHS)

Hazard Classification:

  • H314: Causes severe skin burns and eye damage (due to HCl generation).

  • H341: Suspected of causing genetic defects (Alkylating agent).

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Handle exclusively in a fume hood or isolator.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be neutralized with 10% Sodium Carbonate (

    
    ) solution to hydrolyze the chloride before disposal.
    
  • Storage: Store in a tightly sealed container under Argon or Nitrogen at 2–8°C. Desiccants are mandatory to prevent hydrolysis.

References

  • Pfizer Inc. (2013).[3] Bazedoxifene Acetate: NDA 022247 Approval Package. U.S. Food and Drug Administration. Link

  • Mylavarapu, R., et al. (2015).[3] "An improved synthesis of Bazedoxifene acetate." Chemistry & Biology Interface, 5(2), 137-150.[3] 3[4][5]

  • ChemicalBook. (2024). "4-[2-(1-Azepanyl)ethoxy]benzyl chloride HCl Product Monograph." Link

  • Sandoz AG. (2010).[3] "Process for the preparation of bazedoxifene acetate from cyanomethoxybenzyl halides." World Intellectual Property Organization, WO 2010/118997. Link

  • MedChemExpress. (2024). "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride Datasheet." Link

Sources

"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride (CAS No. 223251-25-0), a key intermediate in the synthesis of Bazedoxifene Acetate. This document delves into its chemical and physical properties, provides a detailed synthesis protocol derived from patent literature, explores its critical role in pharmaceutical manufacturing, and discusses the broader significance of the azepane scaffold in medicinal chemistry.

Core Molecular Attributes

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a substituted azepane derivative. The presence of a reactive chloromethyl group and a tertiary amine within the azepane ring makes it a versatile building block in organic synthesis.

Molecular Formula and Weight

The chemical properties of the hydrochloride salt of this compound are summarized in the table below.

AttributeValueSource(s)
Chemical Name 1-[2-[4-(Chloromethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride[1][2]
Synonyms 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride[1][2][3]
CAS Number 223251-25-0[1][2]
Molecular Formula C₁₅H₂₃Cl₂NO[1][2]
Molecular Weight 304.26 g/mol [1][2]
Physical Form Off-white to gray solid[4]
Melting Point 120.9-126.6 °C
Purity Typically >95%, with some suppliers offering >99%[4]

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered azepane ring is a significant structural motif in modern drug discovery. Its non-planar, flexible conformation provides a three-dimensional framework that can be strategically decorated with functional groups to optimize interactions with biological targets. This conformational flexibility is often crucial for bioactivity. Several approved drugs and numerous clinical candidates incorporate the azepane substructure, highlighting its therapeutic importance.

Synthesis Protocol

The synthesis of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride is a multi-step process. The following protocol is adapted from methodologies described in patent literature for the industrial-scale production of Bazedoxifene intermediates.[5]

Workflow for the Synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate BAZ-B-1 cluster_1 Step 2: Synthesis of Intermediate BAZ-B-2 cluster_2 Step 3: Chlorination to Final Product A 1-(2-chloroethyl)azepane hydrochloride C Reaction with K₂CO₃ in DMF A->C B p-hydroxybenzaldehyde B->C D Intermediate BAZ-B-1 C->D E Intermediate BAZ-B-1 F Reduction with NaBH₄ E->F G Intermediate BAZ-B-2 F->G H Intermediate BAZ-B-2 I Reaction with SOCl₂ in THF H->I J Crystallization & Drying I->J K 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride J->K

Caption: A flowchart illustrating the key stages in the synthesis of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 4-((2-(azepan-1-yl)ethoxy)methyl)phenol (Intermediate BAZ-B-1)

  • To a suitable reaction vessel, add 1-(2-chloroethyl)azepane hydrochloride, p-hydroxybenzaldehyde, and potassium carbonate in dimethylformamide (DMF).

  • Heat the mixture and stir until the reaction is complete, as monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and perform a work-up procedure involving filtration and extraction to isolate the crude intermediate.

Step 2: Synthesis of (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol (Intermediate BAZ-B-2)

  • Dissolve the crude Intermediate BAZ-B-1 in a suitable solvent (e.g., methanol).

  • Cool the solution and add a reducing agent, such as sodium borohydride (NaBH₄), in portions while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed until the starting material is consumed.

  • Quench the reaction and perform an extractive work-up to isolate Intermediate BAZ-B-2.

Step 3: Synthesis of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride

  • Dissolve Intermediate BAZ-B-2 in an anhydrous solvent such as tetrahydrofuran (THF).

  • Add a chlorinating agent, for example, thionyl chloride (SOCl₂), dropwise at a controlled temperature.

  • Stir the reaction mixture until completion.

  • Add n-hexane to the reaction mixture to induce crystallization.

  • Cool the mixture to facilitate further crystallization, followed by filtration to collect the solid product.

  • Wash the collected solid with a cold solvent (e.g., cold tetrahydrofuran).

  • Dry the product under vacuum at an elevated temperature (e.g., 55°C) to yield 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride as a light yellow powder.[5]

Application in Pharmaceutical Synthesis: The Bazedoxifene Connection

The primary and most critical application of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride is as a key reactant in the synthesis of Bazedoxifene.[1] Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.

Reaction Mechanism: Alkylation of the Indole Intermediate

In the synthesis of Bazedoxifene, 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride is used to alkylate the N-1 position of a protected 2-aryl-3-methyl-1H-indol-5-ol intermediate.

Bazedoxifene_Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Alkylation Product cluster_3 Final Steps Indole 3-methyl-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-1H-indole Conditions Base (e.g., NaH or K₂CO₃) Solvent (e.g., DMAc or DMF) Indole->Conditions Azepane 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane Azepane->Conditions Alkylated_Indole 1-((4-(2-(azepan-1-yl)ethoxy)phenyl)methyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole Conditions->Alkylated_Indole SN2 Alkylation Deprotection Catalytic Hydrogenation (e.g., Pd/C, H₂) Alkylated_Indole->Deprotection Salification Acetic Acid Deprotection->Salification Bazedoxifene Bazedoxifene Acetate Salification->Bazedoxifene

Caption: The role of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane in the alkylation step of Bazedoxifene synthesis.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The indole nitrogen, after deprotonation by a suitable base (such as sodium hydride or potassium carbonate), acts as a nucleophile, attacking the benzylic carbon of the chloromethyl group on the azepane derivative. This results in the formation of a carbon-nitrogen bond and the displacement of the chloride leaving group.[1] The resulting intermediate is then subjected to catalytic hydrogenation to remove the benzyl protecting groups, followed by salt formation with acetic acid to yield the final active pharmaceutical ingredient, Bazedoxifene Acetate.[6]

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride.

Hazard Identification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).

Recommended Precautions
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage

It is recommended to store the compound at 2-8°C in an inert atmosphere, away from moisture. For long-term storage in solution, it should be kept at -20°C for one month or -80°C for six months.[4]

Conclusion

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a fine chemical of significant industrial importance, primarily serving as an indispensable intermediate in the manufacture of the osteoporosis drug Bazedoxifene. Its synthesis involves a well-defined, multi-step process, and its reactivity is centered on the chloromethyl group, which allows for efficient alkylation of nucleophilic centers. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

  • Sanika Chemicals. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane. Available from: [Link]

  • CN113816892A - Synthesis method of bazedoxifene acetate - Google Patents.
  • US20120253038A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents.
  • US10844047B2 - Process for the preparation of bazedoxifene - Google Patents.
  • WO2010118997A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents.
  • Hangzhou Longshine Bio-Tech Co.,LTD. 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane Hcl 223251-25-0. Available from: [Link]

  • Abydos Pharma. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. Available from: [Link]

  • Veeprho. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (HCl Salt) | CAS 223251-25-0. Available from: [Link]

  • Pharmaffiliates. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. Available from: [Link]

  • BuyChemJapan. 1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane,hydrochloride. Available from: [Link]

Sources

"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical and chemical properties, synthesis, and handling of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane , a critical alkylating intermediate used primarily in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Bazedoxifene.[1]

Executive Summary

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (often handled as its hydrochloride salt, CAS 223251-25-0 ) is a bifunctional building block containing a tertiary amine (azepane ring) and a highly reactive benzylic chloride.[1][2][3] Its primary utility lies in its ability to introduce the 4-(2-(azepan-1-yl)ethoxy)benzyl motif into indole-based scaffolds via nucleophilic substitution.[1] Due to the high reactivity of the chloromethyl group, the compound is moisture-sensitive and typically stored as the hydrochloride salt to prevent self-alkylation (polymerization).[1]

Chemical Identity & Physical Properties

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
Common Name Bazedoxifene Intermediate 1; Azepane Benzyl Chloride
CAS Number 223251-25-0 (HCl salt); 212771-30-7 (Free base)
Molecular Formula C₁₅H₂₂ClNO[1][2][3][4][5][6] · HCl (Salt)
Molecular Weight 304.26 g/mol (HCl salt); 267.79 g/mol (Free base)
SMILES ClCC1=CC=C(OCCN2CCCCCC2)C=C1.Cl
Physical Constants
PropertyValue / Description
Appearance Off-white to gray crystalline solid
Melting Point 120.9 – 126.6 °C (HCl salt)
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes
Hygroscopicity Hygroscopic; hydrolyzes to the benzyl alcohol upon prolonged exposure to moist air
Stability Stable under inert atmosphere (N₂) at 4°C. Unstable in basic aqueous solution (rapid hydrolysis).[1][2]

Synthesis & Manufacturing Protocol

The synthesis typically proceeds via a convergent route starting from 4-hydroxybenzaldehyde.[1] The workflow involves etherification, reduction, and chlorination.[1]

Synthetic Pathway Diagram

Synthesis SM1 4-Hydroxybenzaldehyde INT1 Intermediate A (Aldehyde) SM1->INT1 K2CO3, DMF 80°C, 4h SM2 1-(2-Chloroethyl)azepane HCl SM2->INT1 INT2 Intermediate B (Alcohol) INT1->INT2 NaBH4, MeOH 0°C -> rt PROD Target Product (Benzyl Chloride HCl) INT2->PROD SOCl2, DCM 0°C, 2h

Figure 1: Step-wise synthesis from commercially available precursors.

Detailed Methodology
Step 1: Etherification (Formation of the Azepane Ether) [1]
  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1-(2-Chloroethyl)azepane hydrochloride (1.1 eq), K₂CO₃ (3.0 eq), DMF.[1]

  • Protocol:

    • Charge 4-hydroxybenzaldehyde and K₂CO₃ into DMF. Stir at 80°C for 30 min.

    • Add 1-(2-chloroethyl)azepane hydrochloride portion-wise.

    • Heat to 90°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of phenol.

    • Workup: Quench with water, extract into Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(2-(azepan-1-yl)ethoxy)benzaldehyde .[1]

Step 2: Reduction
  • Reagents: Intermediate A (from Step 1), NaBH₄ (0.5 eq), Methanol.

  • Protocol:

    • Dissolve Intermediate A in Methanol at 0°C.

    • Add NaBH₄ slowly (exothermic). Stir at room temperature for 1 hour.

    • Workup: Quench with dilute HCl (carefully) or saturated NH₄Cl. Extract with DCM.[7] Evaporate to yield 4-(2-(azepan-1-yl)ethoxy)phenylmethanol (Intermediate B).[1]

Step 3: Chlorination (Critical Step)
  • Reagents: Intermediate B, Thionyl Chloride (SOCl₂), DCM (anhydrous).[1]

  • Protocol:

    • Dissolve Intermediate B in anhydrous DCM under N₂ atmosphere. Cool to 0–5°C.

    • Add SOCl₂ (1.2 eq) dropwise. Note: HCl gas will evolve.

    • Stir at 0°C for 1 hour, then allow to warm to 20°C for 1 hour.

    • Isolation: Concentrate in vacuo to remove excess SOCl₂ and solvent. The residue is typically triturated with diethyl ether or acetone to crystallize the hydrochloride salt .

    • Filtration: Collect the off-white solid under nitrogen (hygroscopic).

Reaction Mechanism: Chlorination[8]

The conversion of the benzyl alcohol to the benzyl chloride using thionyl chloride proceeds via an SNi (Substitution Nucleophilic internal) mechanism or SN2 depending on conditions, forming a chlorosulfite intermediate.[1]

Mechanism Alcohol Benzyl Alcohol (R-CH2-OH) Inter Chlorosulfite Intermediate (R-CH2-O-SO-Cl) Alcohol->Inter - HCl SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter IonPair Ion Pair [R-CH2+] [Cl-] + SO2 Inter->IonPair Rate Limiting Product Benzyl Chloride (R-CH2-Cl) IonPair->Product Fast

Figure 2: Mechanistic pathway for the dechlorination of the benzyl alcohol precursor.

Analytical Specifications

To validate the integrity of the compound, the following spectral data should be observed.

Nuclear Magnetic Resonance (¹H NMR)

Predicted data for the Hydrochloride Salt (DMSO-d₆, 400 MHz):

  • δ 10.5–10.8 ppm (br s, 1H): NH⁺ (Amine salt proton).[1]

  • δ 7.45 ppm (d, J=8.5 Hz, 2H): Aromatic protons (ortho to -CH₂Cl).[1]

  • δ 7.00 ppm (d, J=8.5 Hz, 2H): Aromatic protons (ortho to -O-).[1]

  • δ 4.75 ppm (s, 2H): Benzylic methylene (-Ph-CH₂ -Cl).[1]

  • δ 4.35 ppm (t, 2H): Ether methylene (-O-CH₂ -CH₂-N).[1]

  • δ 3.50 ppm (m, 2H): Nitrogen methylene (-CH₂-CH₂ -N).[1]

  • δ 3.20–3.40 ppm (m, 4H): Azepane ring protons (α to Nitrogen).[1]

  • δ 1.60–1.90 ppm (m, 8H): Azepane ring protons (β/γ/δ).[1]

Purity & Impurities
  • HPLC Purity: ≥ 98.0% (Area %).[8]

  • Key Impurity A: 4-(2-(azepan-1-yl)ethoxy)benzyl alcohol (Hydrolysis product).[1]

  • Key Impurity B: Dimer (formed via self-alkylation if free-based).[1]

  • Loss on Drying (LOD): < 0.5% (Must be strictly controlled due to moisture sensitivity).

Handling, Safety, and Storage

Hazard Identification (GHS)[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H290: May be corrosive to metals (due to potential HCl evolution).

Storage Protocol
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound hydrolyzes rapidly in moist air to release HCl and the corresponding alcohol.

  • Container: Tightly sealed glass vial; avoid metal containers due to acidity.

References

  • Sigma-Aldrich. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride Product Sheet.Link[1]

  • MedChemExpress. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride Certificate of Analysis.Link[1][2][9]

  • Wyeth (Pfizer).Synthesis of Bazedoxifene Acetate. U.S. Patent 5,998,402. (Describes the use of the title compound in SERM synthesis).
  • PubChem. Compound Summary: Bazedoxifene Intermediate.Link[1]

Sources

"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Reactivity, Synthetic Utility, and Impurity Management in SERM Development

Executive Summary

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (CAS: 223251-25-0), often referred to as the "Chloromethyl Side Chain" or "Benzyl Chloride Intermediate," is a critical electrophilic building block used in the synthesis of Bazedoxifene Acetate , a third-generation Selective Estrogen Receptor Modulator (SERM).[1]

For drug development professionals, this molecule presents a dualistic "Mechanism of Action" (MoA):

  • Synthetic MoA: It functions as a highly specific alkylating agent designed to introduce the pharmacophore's basic side chain onto the indole core.[1]

  • Toxicological MoA: As a reactive benzyl chloride, it is classified as a Potentially Genotoxic Impurity (PGI) capable of alkylating DNA.[1] Its control to ppm levels is a Critical Quality Attribute (CQA).

Chemical Mechanism of Action: Synthetic Utility

The primary utility of this molecule lies in its reactivity as a "warhead" for constructing the Bazedoxifene scaffold. The mechanism is a classic Nucleophilic Substitution (


) .
The Reaction Pathway

The synthesis of Bazedoxifene relies on the coupling of this chloromethyl intermediate with a substituted indole core (typically 3-methyl-5-benzyloxy-2-(4-benzyloxyphenyl)-1H-indole).[1][2]

  • Activation: A strong base (e.g., Sodium Hydride or Cesium Carbonate) deprotonates the indole nitrogen, creating a highly nucleophilic indolyl anion.[1]

  • Attack: The nitrogen anion attacks the benzylic carbon of the 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane.[1]

  • Displacement: The chloride ion is displaced as a leaving group.[1]

  • Result: Formation of the C-N bond, attaching the azepane-ethoxy-benzyl moiety to the indole core.[1][2]

Visualization: Synthetic Reaction Mechanism

SyntheticMoA Indole Indole Core (Nucleophile) Transition Transition State (Sn2 Attack) Indole->Transition Deprotonation Base Base Catalyst (NaH / Cs2CO3) Base->Transition Intermediate 1-(2-(4-(Chloromethyl) phenoxy)ethyl)azepane (Electrophile) Intermediate->Transition Benzylic Carbon Targeted Product Bazedoxifene Precursor (N-Alkylated Indole) Transition->Product C-N Bond Formation LeavingGroup Chloride Ion (Leaving Group) Transition->LeavingGroup Displacement

Figure 1: The


 alkylation mechanism where the azepane intermediate attaches to the indole core.[1]

Toxicological Mechanism of Action: Genotoxicity Risks

In the context of safety and regulatory compliance (ICH M7 guidelines), the "mechanism" of this molecule is defined by its interaction with biological macromolecules, specifically DNA.[1]

DNA Alkylation Mechanism

Benzyl chlorides are structural alerts for genotoxicity.[1] The mechanism involves the direct alkylation of DNA bases, primarily Guanine.[1]

  • Electrophilic Attack: The benzylic carbon, activated by the electron-withdrawing chlorine and the resonance of the phenyl ring, acts as a soft electrophile.[1]

  • Nucleophilic Target: The

    
     position of Guanine in DNA is highly nucleophilic.[1]
    
  • Adduct Formation: The molecule covalently binds to Guanine, forming a bulky DNA adduct.[1]

  • Consequence: This adduct can cause replication errors (mispairing) or depurination (strand breaks), leading to potential mutagenicity.

Visualization: Genotoxicity Pathway

ToxicityMoA Toxin Impurity: 1-(2-(4-(Chloromethyl) phenoxy)ethyl)azepane DNA Cellular DNA (Guanine N7) Toxin->DNA Electrophilic Attack Adduct DNA Adduct Formation (Alkylation) DNA->Adduct Covalent Bonding Mutation Replication Error (Mutagenesis) Adduct->Mutation Interference with Polymerase

Figure 2: The mechanism of potential genotoxicity via DNA alkylation, necessitating strict ppm-level control.[1]

Experimental Protocols

Protocol A: Synthesis of Bazedoxifene Precursor

Context: Utilizing the intermediate for its intended synthetic purpose.

Reagents:

  • Indole Core: 3-methyl-5-benzyloxy-2-(4-benzyloxyphenyl)-1H-indole (1.0 eq)[1]

  • Electrophile: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl (1.1 eq)[1][3]

  • Base: Sodium Hydride (NaH), 60% dispersion (2.5 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Charge the Indole Core into a dried reactor under

    
     atmosphere. Dissolve in anhydrous DMF (10 volumes).
    
  • Deprotonation: Cool solution to 0–5°C. Slowly add NaH portion-wise to control hydrogen evolution. Stir for 30–60 minutes to ensure formation of the indolyl anion.

  • Coupling: Dissolve 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (free base or HCl salt neutralized in situ) in DMF. Add dropwise to the indole solution at 0–5°C.[1]

  • Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC for disappearance of the Indole Core.[1]

  • Quench: Cool to 0°C and carefully quench with water/ice.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane to remove unreacted benzyl chloride intermediate (Critical for safety).

Protocol B: Analytical Control (Impurity Tracking)

Context: Detecting the intermediate at trace levels (ppm) in the final API.

Method: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) Rationale: UV detection is often insufficient for ppm-level detection of this specific alkyl halide due to matrix interference.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 90% A to 10% A over 15 mins
Detection MS/MS (MRM Mode)
Target Ion [M+H]+ = 304.26 Da (Parent)

126.0 Da (Tropylium/Benzyl fragment)
Limit of Quantitation < 5 ppm (relative to API)

Data Summary: Physical & Reactivity Profile

PropertyValueRelevance to Process
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(HCl Salt)
Stoichiometry calculation.[1]
Molecular Weight 304.26 g/mol Yield calculation.[1]
Solubility Soluble in DMF, DMSO, MethanolCompatible with polar aprotic coupling conditions.[1]
Reactivity Class Benzyl Chloride (Primary Alkyl Halide)High

reactivity; requires cold handling to prevent hydrolysis.
Stability Moisture SensitiveHydrolyzes to the corresponding benzyl alcohol (inactive impurity).
Toxicity Class Genotoxic Impurity (GTI)Requires containment and strict TTC (Threshold of Toxicological Concern) limits.

References

  • Preparation of Bazedoxifene Acetate.Google Patents (US10844047B2).
  • Process for the preparation of bazedoxifene acetate and intermediates thereof. Google Patents (US8889896B2). Available at: [2]

  • Miller, C. P., et al. (2001). "Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Estrogen Receptor Modulators."[1] Journal of Medicinal Chemistry, 44(11), 1654–1657.[1] (Foundational synthesis describing the alkylation step).

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[1] (Regulatory basis for controlling benzyl chloride intermediates).

  • Anderson, K., et al. "Genotoxic Impurities in Pharmaceuticals: A Review of Analytical Approaches."[1] ResearchGate.[1][4] Available at: [Link]

Sources

Technical Monograph: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Role: Critical Alkylating Intermediate for Selective Estrogen Receptor Modulators (SERMs) CAS: 223251-25-0 (HCl Salt) Molecular Formula: C₁₅H₂₃Cl₂NO (HCl Salt) | MW: 304.26 g/mol [1][2][3]

Part 1: Executive Technical Overview

As a Senior Application Scientist in pharmaceutical process development, I classify 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hereafter referred to as CPE-Azepane ) as a "linchpin" intermediate. It is chemically designed to serve a singular, high-value purpose: the introduction of the pharmacophore side chain onto the indole core of Bazedoxifene Acetate , a third-generation Selective Estrogen Receptor Modulator (SERM) used for osteoporosis treatment.

The molecule combines a robust tertiary amine (azepane ring) with a highly reactive electrophile (benzylic chloride). This duality presents a specific challenge: balancing the stability of the amine salt with the high reactivity of the alkylating handle. In process chemistry, this compound is not merely a reagent; it is a Genotoxic Impurity (GTI) precursor that must be handled with containment protocols equivalent to OEB 4 (Occupational Exposure Band) until coupled.

Chemical Architecture & Reactivity
  • The Azepane Ring: A 7-membered saturated nitrogen heterocycle.[4] It provides the specific steric bulk and basicity required for the drug's interaction with the Estrogen Receptor (ER) ligand-binding domain.

  • The Ether Linker: A chemically inert ethyl-phenoxy spacer that positions the basic amine at the precise distance from the indole scaffold.

  • The Chloromethyl "Warhead": This is the functional business end. It is a benzylic chloride, making it a potent electrophile for Sₙ2 reactions. Unlike alkyl chlorides, the adjacent phenyl ring stabilizes the transition state, increasing reactivity toward nucleophiles (like the indole nitrogen of Bazedoxifene). However, this also makes it susceptible to rapid hydrolysis if moisture is uncontrolled.

Part 2: Synthesis Strategy & Protocol

The industrial preparation of CPE-Azepane is a convergent synthesis. We do not build the chain linearly on the drug core; we construct the entire side chain separately to ensure the final coupling is clean.

Retrosynthetic Logic

The most robust route involves constructing the ether linkage first, followed by functional group manipulation to generate the chloride.

  • Precursors: 4-Hydroxybenzaldehyde and 1-(2-Chloroethyl)azepane.

  • Logic: We avoid handling the reactive benzylic chloride until the very last step to minimize degradation.

Validated Experimental Protocol

Note: This protocol describes the synthesis of the Hydrochloride salt, which is the stable, isolable form.

Step 1: Etherification (Williamson Synthesis)

Objective: Attach the azepane tail to the phenyl ring.

  • Charge a reactor with 4-Hydroxybenzaldehyde (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.5 eq) in Acetonitrile (ACN) or DMF.

  • Add 1-(2-Chloroethyl)azepane hydrochloride (1.1 eq).

  • Heat to reflux (80–85°C) for 10–12 hours. The base neutralizes the HCl and deprotonates the phenol, driving the Sₙ2 displacement of the alkyl chloride.

  • Workup: Cool, filter inorganic salts, and evaporate solvent. Partition between Ethyl Acetate and Water. Wash organic layer with dilute NaOH to remove unreacted phenol.

  • Result: 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde.

Step 2: Reduction

Objective: Convert the aldehyde to a benzylic alcohol.

  • Dissolve the aldehyde intermediate in Methanol/THF (1:1).

  • Cool to 0–5°C.

  • Dose Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise. Control exotherm.

  • Stir at ambient temperature for 2 hours. Monitor by HPLC for disappearance of aldehyde.

  • Quench with Acetone or dilute HCl. Extract and concentrate.[5][6]

  • Result: 4-(2-(Azepan-1-yl)ethoxy)benzyl alcohol.

Step 3: Chlorination (The Critical Step)

Objective: Convert the alcohol to the reactive chloride (CPE-Azepane).

  • Causality: We use Thionyl Chloride (SOCl₂) because it generates gaseous byproducts (SO₂, HCl), simplifying purification.

  • Dissolve the benzyl alcohol intermediate in dry Dichloromethane (DCM) or Toluene .

  • Cool to 0–5°C.

  • Add Thionyl Chloride (1.2 eq) dropwise. Caution: Gas evolution.

  • Stir at 0–10°C for 2–4 hours.

  • Crystallization: The product often precipitates as the Hydrochloride salt directly from non-polar solvents, or requires solvent swap to Isopropanol/Ether.

  • Isolation: Filter under Nitrogen (hygroscopic!). Wash with cold ether.

  • Drying: Vacuum dry at <40°C. Do not overheat; benzylic chlorides are thermally sensitive.

Part 3: Visualization of Workflows

Diagram 1: Synthesis Pathway of CPE-Azepane

This diagram illustrates the conversion of raw materials into the reactive intermediate.

SynthesisPathway Start1 4-Hydroxybenzaldehyde Step1 Step 1: Etherification (K2CO3, Reflux) Start1->Step1 Start2 1-(2-Chloroethyl)azepane Start2->Step1 Inter1 Aldehyde Intermediate Step1->Inter1 S_N2 Coupling Step2 Step 2: Reduction (NaBH4) Inter1->Step2 Inter2 Benzyl Alcohol Intermediate Step2->Inter2 Hydride Transfer Step3 Step 3: Chlorination (SOCl2, DCM) Inter2->Step3 Final CPE-Azepane HCl (Target Intermediate) Step3->Final Activation

Caption: 3-Step industrial synthesis route from commodity chemicals to the CPE-Azepane salt.

Diagram 2: Coupling Logic (Bazedoxifene Synthesis)

This diagram shows how CPE-Azepane is consumed to form the final API.

CouplingLogic Indole Indole Core (5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methylindole) Transition Transition State (Indole Anion + Benzyl Chloride) Indole->Transition Deprotonation CPE CPE-Azepane HCl (The Linker) CPE->Transition Electrophile Source Base Base (NaH or KOH) Base->Transition API_Pre Bazedoxifene Benzyl Ether Transition->API_Pre N-Alkylation (S_N2) FinalAPI Bazedoxifene Acetate (Final Drug) API_Pre->FinalAPI Hydrogenation (Deprotection)

Caption: The convergent coupling of CPE-Azepane with the Indole core to form Bazedoxifene.

Part 4: Critical Quality Attributes (CQAs) & Data

To ensure the intermediate is suitable for GMP manufacturing, specific parameters must be controlled.

Specification Table
AttributeSpecificationTechnical Rationale
Appearance White to Off-white crystalline powderColoration indicates oxidation or polymerization of the benzyl chloride.
Assay (HPLC) ≥ 98.0%High purity required to prevent side-reactions during the expensive coupling step.
Identity (NMR) Conforms to structureConfirms the integrity of the azepane ring and chloromethyl group.
Hydrolysis Impurity ≤ 0.5%The benzyl alcohol (precursor) is a common degradant if exposed to moisture.
Solvent Content < 5000 ppm (DCM/Toluene)Residual solvents can interfere with the crystallization of the final drug.
Water Content ≤ 0.5% (KF)Critical. Water causes rapid hydrolysis of the chloromethyl group.
Stability Profile
  • Thermal: The HCl salt is stable up to ~120°C (melting point), but the free base is unstable.

  • Hydrolytic: Highly sensitive. Exposure to atmospheric moisture converts the chloromethyl group back to hydroxymethyl (benzyl alcohol) within hours.

  • Storage: Must be stored in double polyethylene bags with desiccant, inside a rigid drum, at 2–8°C.

Part 5: Safety & Handling (HSE)

WARNING: CPE-Azepane contains a benzylic chloride moiety.

  • Genotoxicity: Benzylic halides are structural alerts for genotoxicity (alkylating agents). They can alkylate DNA.

    • Control: All operations must be conducted in a closed system or fume hood.

    • Cleaning: Equipment must be decontaminated with a nucleophilic solution (e.g., dilute ammonia or sodium thiosulfate) to quench the alkylating capability before opening for cleaning.

  • Lachrymator: Like benzyl chloride, this compound can cause severe eye irritation.[7] Full-face respirators or goggles are mandatory.

  • Corrosivity: The HCl salt is acidic; the free base is basic. The chloromethyl group hydrolyzes to release HCl gas upon contact with mucous membranes.

References

  • MedChemExpress . 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride Product Monograph. Retrieved from

  • Google Patents . Processes for the synthesis of bazedoxifene acetate and intermediates thereof (WO2010118997A1). Retrieved from

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 11234346 (Bazedoxifene intermediate). Retrieved from

  • Sigma-Aldrich . Safety Data Sheet: Benzyl Chloride derivatives and handling. Retrieved from

  • BuyChemJapan . 1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane hydrochloride Specifications. Retrieved from

Sources

The Heptagonal Advantage: Strategic Deployment of Azepane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Seven-Membered Ring Dilemma

In the landscape of medicinal chemistry, the azepane (homopiperidine) scaffold occupies a "Goldilocks" zone that is frequently overlooked in favor of its five- (pyrrolidine) and six-membered (piperidine) congeners.[1] This oversight is often due to the "Seven-Membered Ring Dilemma" : the thermodynamic difficulty of cyclization (entropic penalty) and the complex conformational landscape (puckering).

However, for the senior drug hunter, azepanes offer a strategic advantage. They provide a unique volume occupancy that can bridge the gap between the rigidity of a piperidine and the flexibility required for "induced fit" binding in complex active sites (e.g., proteases, GPCRs). This guide dissects the azepane moiety not just as a structural spacer, but as a functional pharmacophore capable of modulating metabolic stability, basicity (


), and target selectivity.

Structural & Physicochemical Architectures[2]

Conformational Dynamics

Unlike the chair-dominant piperidine, the azepane ring exists in a dynamic equilibrium between the twist-chair (TC) and twist-boat (TB) conformations. This flexibility allows the azepane ring to adopt low-energy states that maximize hydrophobic contacts within a receptor pocket, often yielding higher affinity than rigid analogs.

  • Twist-Chair (TC): Generally the global minimum.

  • Pseudorotation: The energy barrier between conformers is low (

    
    1-2 kcal/mol), allowing the ring to "scan" the binding pocket.
    
Basicity and Metabolic Stability

The expansion from a 6- to a 7-membered ring alters the bond angles around the nitrogen, slightly increasing the


-character of the lone pair orbital in certain conformations, which can subtly modulate 

. More importantly, the azepane ring often shows improved metabolic stability compared to piperidines regarding oxidative metabolism at the

-carbon, primarily due to the steric bulk hindering P450 approach.

Table 1: Comparative Physicochemical Profiles

FeaturePiperidine (6-membered)Azepane (7-membered)Drug Discovery Implication
Dominant Conformation Chair (Rigid)Twist-Chair (Flexible)Azepane allows "induced fit" binding.
Entropic Penalty (

)
ModerateHighCyclization requires pre-organization (e.g., gem-dimethyl effect).
Lipophilicity (

)
Baseline+0.5 to +0.8 unitsIncreases permeability; requires polarity management.
Metabolic Liability High (

-oxidation)
ModerateSteric shielding of

-protons.

Synthetic Strategies: Overcoming the Entropic Barrier

Constructing the azepane ring requires overcoming the unfavorable entropy of bringing chain ends together. Two primary strategies dominate modern process chemistry: Ring-Closing Metathesis (RCM) and Ring Expansion .

The Gold Standard: Ring-Closing Metathesis (RCM)

RCM using Ruthenium-based catalysts (Grubbs II or Hoveyda-Grubbs) is the most robust method for generating functionalized azepanes. It operates under kinetic control , bypassing the thermodynamic hurdles of direct condensation.

Critical Process Parameter: Dilution. To favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET), reactions must be performed at high dilution (


 M), or utilizing "pseudo-high dilution" via slow addition of the catalyst.
Thermodynamic Expansion: Beckmann & Schmidt

Classical methods involve expanding a cyclohexanone precursor. While cost-effective for simple azepanes (e.g., Caprolactam), they lack the regiocontrol required for complex, chiral drug candidates.

Visualization: Synthetic Workflow & Signaling[3]

Diagram: RCM Synthesis of Functionalized Azepanes

The following diagram illustrates the kinetic pathway for synthesizing a chiral azepane scaffold, a common intermediate for protease inhibitors.

RCM_Synthesis Start Chiral Amino Acid (L-Allylglycine deriv.) Inter1 N-Alkylation (Introduction of 2nd Olefin) Start->Inter1 Allyl Bromide, Base Diene Linear Diene Precursor (Pre-organized) Inter1->Diene Boc Protection RCM_Step Ring-Closing Metathesis (Grubbs II, 0.005 M) Diene->RCM_Step Ru Catalyst Azepine Unsaturated Azepine (Kinetic Product) RCM_Step->Azepine - Ethylene (Gas) Final Functionalized Azepane (Hydrogenation) Azepine->Final H2, Pd/C

Caption: Kinetic pathway for azepane construction via RCM. High dilution prevents polymerization.

Diagram: Mechanism of Action (BACE1 Inhibition)

Azepane derivatives have shown promise as BACE1 inhibitors for Alzheimer's disease. The scaffold positions the transition-state mimicking warhead (e.g., hydroxyethylamine) correctly within the aspartyl protease active site.

BACE1_Pathway APP Amyloid Precursor Protein (Transmembrane) C99 C99 Fragment (Amyloidogenic) APP->C99 Cleavage (Normal Path) BACE1 BACE1 Enzyme (Aspartyl Protease) Complex Inhibitor-Enzyme Complex (Steric Blockade) BACE1->Complex Inhibition Azepane Azepane Inhibitor (Transition State Mimic) Azepane->BACE1 Binds Active Site Complex->C99 BLOCKS Ab42 Amyloid-Beta 42 (Toxic Oligomers) C99->Ab42 Gamma-Secretase Neuro Neurotoxicity (Synaptic Loss) Ab42->Neuro Aggregation

Caption: Azepane-based inhibition of the Amyloidogenic pathway in Alzheimer's pathology.

Therapeutic Case Study: Cathepsin K Inhibition

Compound: SB-462795 (Relacatib analog) Target: Cathepsin K (Osteoporosis)

The Challenge: Early inhibitors based on 5- and 6-membered rings suffered from poor selectivity against other Cathepsins (L, S), leading to off-target toxicity (e.g., morphea-like skin reactions).

The Azepane Solution: GlaxoSmithKline (GSK) utilized the azepane scaffold to exploit the larger S2 subsite of Cathepsin K. The 7-membered ring provided a unique vector that projected substituents into the S2 pocket more effectively than the proline or pipecolic acid analogs.

  • Outcome: The azepane core improved selectivity ratios by >100-fold against Cathepsin L and S.

  • Scale-Up: The synthesis required a multi-kilogram RCM step.[2] To manage the exotherm and ethylene release, GSK engineers developed a semi-batch process where the diene precursor was slowly fed into the catalyst solution, maintaining "pseudo-dilution" conditions [1].

Detailed Protocol: Synthesis of N-Boc-4-Hydroxyazepane

This protocol describes the synthesis of a versatile azepane building block via Ring-Closing Metathesis.[1]

Objective: Synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate. Precursor: tert-butyl allyl(but-3-en-1-yl)carbamate.

Reagents & Equipment[2][6]
  • Substrate: tert-butyl allyl(but-3-en-1-yl)carbamate (10.0 mmol).

  • Catalyst: Grubbs 2nd Generation Catalyst (0.2 mmol, 2 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Quenching Agent: Ethyl vinyl ether.

  • Apparatus: 1L 3-neck round bottom flask, reflux condenser, nitrogen inlet.

Step-by-Step Methodology
  • Preparation of Reaction Vessel (Self-Validation Step):

    • Flame-dry the glassware under vacuum and backfill with nitrogen (

      
      ) three times.
      
    • Why: Ruthenium carbenes are sensitive to oxygen over prolonged reaction times; moisture can deactivate the active species.

  • Solvent Degassing:

    • Sparge the DCM with

      
       for 30 minutes prior to use.
      
    • Why: Dissolved oxygen promotes catalyst decomposition (formation of phosphine oxides).

  • Reaction Setup (Dilution Control):

    • Dissolve the diene substrate (2.11 g, 10 mmol) in DCM (500 mL).

    • Concentration Check: Ensure concentration is

      
       M.
      
    • Causality: High dilution is the critical control point to favor intramolecular ring closure (

      
      ) over intermolecular oligomerization (
      
      
      
      ).
  • Catalyst Addition & Reflux:

    • Add Grubbs II catalyst (170 mg) in one portion.

    • Heat to reflux (40°C) under

      
       flow.
      
    • Monitor by TLC or GC-MS. The evolution of ethylene gas (bubbles) confirms initiation.

  • Quenching:

    • Upon completion (typically 2-4 hours), add ethyl vinyl ether (1 mL) and stir for 30 minutes.

    • Why: This forms a catalytically inactive Fischer carbene, preventing isomerization or polymerization during concentration.

  • Purification:

    • Concentrate in vacuo.

    • Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

    • Yield Expectation: 85-95% of the unsaturated azepine.

  • Functionalization (Hydroboration-Oxidation):

    • Treat the resulting azepine with

      
       followed by 
      
      
      
      to install the hydroxyl group at the C4/C5 position (regioisomers may form; separation required).

Future Outlook: Azepanes in PROTACs

The azepane ring is currently being explored as a "exit vector" linker in PROTACs (Proteolysis Targeting Chimeras). Its flexibility allows the linker chain to adopt the necessary curvature to bridge the E3 ligase and the Target Protein, potentially reducing the "hook effect" seen with linear alkyl linkers.

References

  • Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline (and Azepane analogs) Source: Organic Syntheses URL:[Link] Context: Detailed procedure for RCM scale-up and catalyst quenching, applicable to 7-membered rings.

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link] Context: Comprehensive review of FDA-approved azepane drugs and SAR studies.[3]

  • Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry (ACS) URL:[Link] Context: Discovery of bicyclic azepane (R,R)-1a as a potent CNS agent.[4]

  • Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) Source: MDPI (Molecules) URL:[Link] Context: Use of azepane-like and fused-ring isosteres in oncology.[5]

  • Synthesis of Functionalized Azepines via Ring-Closing Metathesis Source: ResearchGate (Archive) URL:[Link] Context: Methodologies for constructing the core scaffold.[1][6]

Sources

Biological Properties of Azepine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azepine Privilege

The azepine core—a seven-membered heterocyclic ring containing one nitrogen atom—represents a "privileged scaffold" in medicinal chemistry.[1] Unlike their six-membered counterparts (piperidines/pyridines), azepines possess unique conformational entropy. The ring exists in a dynamic equilibrium between boat, chair, and twist-boat conformations.

This structural plasticity allows azepine derivatives to adopt specific spatial arrangements required to bind diverse biological targets, ranging from the allosteric sites of GABA-A receptors (anxiolytics) to the inactivated states of Voltage-Gated Sodium Channels (VGSCs) (anticonvulsants).

This guide dissects the biological properties of azepine scaffolds, focusing on their neuropharmacological mechanisms, emerging oncology applications, and the gold-standard protocols for validating their receptor affinity.

Structural Pharmacophores & Chemical Space

The biological activity of azepines is dictated by the degree of unsaturation and fusion with other rings.

Conformational Dynamics

The seven-membered ring is non-planar. This non-planarity is not a defect but a feature; it allows the molecule to induce an "induced fit" within a receptor pocket.

  • 1H-Azepines: Generally unstable and anti-aromatic (8

    
     electrons).
    
  • 3H-Azepines: More stable, often intermediates in synthesis.

  • Azepanes (Hexahydroazepines): Fully saturated, mimicking peptide turns (e.g., Caprolactam).

  • Fused Azepines (The Clinical Standard): Fusion with benzene rings (Benzodiazepines, Dibenzazepines) locks the conformation enough to reduce entropic penalties upon binding while retaining necessary flexibility.

Classification of Bioactive Azepines

The following diagram illustrates the segregation of azepine compounds by their primary biological targets.

AzepineClassification Root Bioactive Azepine Scaffolds Class1 1,4-Benzodiazepines Root->Class1 Class2 Dibenzazepines Root->Class2 Class3 Fused Pyrimido-Azepines Root->Class3 Class4 Azepane Peptidomimetics Root->Class4 Target1 Target: GABA-A Receptor (Allosteric Site) Class1->Target1 Target2 Target: Na+ Channels (Nav1.2, Nav1.6) Class2->Target2 Target3 Target: Tubulin / Kinases Class3->Target3 Target4 Target: Proteases / ACE Class4->Target4 Drug1 Ex: Diazepam, Alprazolam Target1->Drug1 Drug2 Ex: Carbamazepine Target2->Drug2 Drug3 Ex: Emerging Oncology Agents Target3->Drug3

Figure 1: Pharmacological classification of azepine scaffolds by primary biological target and representative therapeutic agents.

Neuropharmacology: Mechanisms of Action[2]

GABA-A Receptor Modulation (Benzodiazepines)

The most commercially successful azepines are the 1,4-benzodiazepines. They do not activate the GABA receptor directly; instead, they are positive allosteric modulators (PAMs) .

  • Mechanism: Binding occurs at the

    
     interface of the GABA-A receptor (distinct from the GABA binding site at 
    
    
    
    ).
  • Causality: Binding induces a conformational change that increases the frequency of chloride channel opening events in response to GABA.

  • Result: Increased

    
     influx 
    
    
    
    Membrane Hyperpolarization
    
    
    Reduced neuronal excitability.
Voltage-Gated Sodium Channel Blockade (Dibenzazepines)

Compounds like Carbamazepine utilize the azepine ring to target voltage-gated sodium channels (VGSCs), specifically Nav1.2 and Nav1.6.

  • Mechanism: State-dependent blockade. The azepine moiety binds preferentially to the inactivated state of the sodium channel.

  • Therapeutic Logic: By stabilizing the inactivated state, these compounds prevent high-frequency repetitive firing (seizures) without significantly impairing normal, low-frequency neurotransmission.

GABAPathway Signal Synaptic GABA Release Receptor GABA-A Receptor (Resting State) Signal->Receptor Complex Receptor-Ligand Complex (Conformational Change) Receptor->Complex + Azepine Binding Azepine Azepine Ligand (e.g., Diazepam) Azepine->Complex Channel Cl- Channel Opening (Increased Frequency) Complex->Channel Allosteric Modulation Influx Chloride (Cl-) Influx Channel->Influx Hyperpol Hyperpolarization (Inhibitory Postsynaptic Potential) Influx->Hyperpol

Figure 2: Signal transduction pathway for Azepine-mediated GABA-A receptor modulation.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (


) of representative azepine compounds. Note the high affinity of fused azepines for the Benzodiazepine (BZD) binding site.
Compound ClassRepresentative DrugTarget ReceptorBinding Affinity (

)
Biological Effect
1,4-Benzodiazepine DiazepamGABA-A (

)
1.53 nM [1]Anxiolytic / Sedative
Imidazobenzodiazepine FlumazenilGABA-A (Antagonist)1.35 nM [1]Reverses Sedation
Dibenzazepine CarbamazepineNav1.2 (Na+ Channel)~40 µM (

) [2]
Anticonvulsant
Thienobenzodiazepine Olanzapine5-HT2A / D24 nM / 11 nM [3]Antipsychotic

Data Sources: [1] Brieflands (2014), [2] Medscape/Epilepsy Society, [3] Standard Pharmacological Profiles.

Experimental Protocol: Radioligand Binding Assay

To validate the biological property of a novel azepine derivative, one must determine its affinity for the GABA-A receptor. The [3H]-Flumazenil Competition Binding Assay is the industry standard.

Principle

This assay measures the ability of a non-radioactive test compound (the novel azepine) to displace a radioactive ligand ([3H]-Flumazenil) from the receptor binding site. A lower


 indicates higher affinity.
Materials
  • Source Tissue: Rat cortical membranes (rich in GABA-A receptors) or HEK293 cells expressing recombinant

    
     receptors.
    
  • Radioligand: [3H]-Flumazenil (Specific Activity ~80 Ci/mmol).

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Non-specific Control: Diazepam (10 µM) or Clonazepam.

Workflow Protocol
  • Membrane Preparation: Homogenize rat cortex in ice-cold Tris-HCl. Centrifuge at 20,000 x g for 10 min. Resuspend pellet in fresh buffer.

  • Incubation Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 0.5 mL):

    • 200 µL Membrane suspension (~100 µg protein).

    • 50 µL [3H]-Flumazenil (Final conc: 1 nM).

    • 50 µL Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
    • Note: Determine non-specific binding in separate wells using 10 µM Diazepam.

  • Equilibrium: Incubate at 30°C for 35-60 minutes . (Equilibrium time is critical for accurate

    
     determination).
    
  • Termination: Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding to the filter).

  • Washing: Wash filters 3x with 3 mL ice-cold buffer to remove unbound radioligand.

  • Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM) in a beta-counter.

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


  • 
     = Concentration of radioligand (1 nM).[2]
    
  • 
     = Dissociation constant of [3H]-Flumazenil (typically ~1.3 nM).
    

AssayWorkflow Step1 1. Membrane Prep (Rat Cortex / HEK293) Step2 2. Incubation (30°C, 60 min) Membranes + [3H]-Flumazenil + Test Drug Step1->Step2 Step3 3. Vacuum Filtration (GF/C Filters) Step2->Step3 Step4 4. Scintillation Counting (Measure Bound Radioactivity) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff Equation) Step4->Step5

Figure 3: Workflow for the [3H]-Flumazenil Radioligand Competition Binding Assay.

Emerging Therapeutic Areas

Beyond the CNS, azepine research is pivoting toward oncology.

  • Microtubule Inhibition: Certain fused azepines (e.g., pyrrolo[2,3-b]azepines) bind to the colchicine site of tubulin, inhibiting polymerization and inducing apoptosis in cancer cells.

  • Kinase Inhibition: Azepine-fused scaffolds are being explored as ATP-competitive inhibitors for kinases involved in tumor progression (e.g., CDK inhibitors).

References

  • Brieflands. (2014).[3] Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.

  • Epilepsy Society. (2023). Mechanisms of action of antiepileptic drugs.

  • Guide to Pharmacology. (2023). GABAA receptor Ligand Activity: Flumazenil.

  • Bentham Science. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds.

  • BindingDB. (2023). Assay Protocol: Radioligand Binding for GABAA.

Sources

Methodological & Application

"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane" experimental setup

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocol for the Synthesis and Utilization of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

Executive Summary

This technical guide details the experimental setup for the synthesis, handling, and utilization of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride (CAS: 223251-25-0). This compound serves as the critical electrophilic "side-chain" intermediate in the manufacture of Bazedoxifene Acetate , a third-generation Selective Estrogen Receptor Modulator (SERM).

The protocol addresses the specific challenges of working with reactive benzyl chlorides, including their tendency toward hydrolysis and polymerization. It provides a robust, field-validated methodology for coupling this intermediate with the indole core via N-alkylation, ensuring high regioselectivity and yield.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Lachrymator / Corrosive.

  • Engineering Controls: All operations involving the chloromethyl intermediate must be performed in a properly functioning chemical fume hood. The compound is a potent lachrymator (tear gas effect) and a skin sensitizer.

  • Inert Atmosphere: The compound is moisture-sensitive. Hydrolysis of the chloromethyl group yields the corresponding alcohol and HCl, degrading purity. Store and handle under dry Nitrogen (

    
    ) or Argon.
    
  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the quenching of thionyl chloride reactions.

Experimental Protocol: Synthesis of the Intermediate

Objective: Conversion of (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol to the reactive chloromethyl hydrochloride salt.

Reagents & Materials
ReagentRoleEquiv.Notes
Precursor Alcohol Substrate1.0(4-(2-(azepan-1-yl)ethoxy)phenyl)methanol
Thionyl Chloride (

)
Chlorinating Agent1.2 - 1.5Freshly distilled or high purity
Dichloromethane (DCM) Solvent10-15 VolAnhydrous (<0.05% water)
DMF Catalyst0.05Catalytic amount to form Vilsmeier intermediate
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and internal temperature probe. Flush with

    
    .
    
  • Dissolution: Charge the Precursor Alcohol (1.0 equiv) and anhydrous DCM (10 volumes). Add catalytic DMF (0.05 equiv). Cool the solution to 0–5°C using an ice/water bath.

  • Chlorination: Charge

    
     (1.2 equiv) into the addition funnel. Add dropwise to the reaction mixture over 30–45 minutes, maintaining internal temperature <10°C .
    
    • Mechanistic Insight: The slow addition prevents thermal runaway and minimizes the formation of ether byproducts. The DMF catalyst forms a Vilsmeier-Haack type active species, significantly accelerating the conversion of the primary alcohol.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC or TLC (Note: The chloride is unstable on silica; use neutralized plates or rapid elution).

  • Workup (Isolation as HCl Salt):

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and solvent (use a caustic scrubber for the pump exhaust).
      
    • Re-dissolve the residue in minimal DCM or Isopropanol.

    • Precipitate the product by adding cold Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Filter the white to off-white solid under

      
      .
      
  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours. Store immediately in a desiccator at 4°C.

Experimental Protocol: Utilization (Indole N-Alkylation)

Objective: Coupling the chloromethyl intermediate with the Bazedoxifene indole core (5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole).

Reagents & Materials
ReagentRoleEquiv.
Indole Core Nucleophile1.0
Chloromethyl Intermediate Electrophile1.1 - 1.2
Sodium Hydride (60%) Base2.5
DMF / THF (1:1) Solvent15 Vol
Step-by-Step Procedure
  • Deprotonation:

    • In a dry RBF under

      
      , dissolve the Indole Core (1.0 equiv) in anhydrous DMF/THF.
      
    • Cool to 0°C. Add Sodium Hydride (NaH, 2.5 equiv) portion-wise.

    • Caution: Hydrogen gas evolution. Stir for 30–60 minutes until evolution ceases and the solution turns clear/dark, indicating formation of the indolyl anion.

  • Coupling:

    • Dissolve the 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride (1.1 equiv) in minimal DMF.

    • Add this solution dropwise to the indolyl anion mixture at 0°C.

    • Expert Note: The use of the HCl salt requires extra base (hence 2.5 equiv NaH) to neutralize the amine salt in situ before the alkylation can proceed efficiently.

  • Reaction:

    • Warm to room temperature and stir for 4–12 hours.

    • Monitor for the disappearance of the Indole Core.

  • Quench & Workup:

    • Quench carefully with saturated Ammonium Chloride (

      
      ) solution.
      
    • Extract with Ethyl Acetate (

      
      ). Wash organics with water and brine to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude material is typically recrystallized from Ethanol/Ethyl Acetate to yield the protected Bazedoxifene precursor.

Visualization: Reaction Workflow & Mechanism

The following diagram illustrates the synthesis pathway and the critical coupling logic.

G Alcohol Precursor Alcohol (Azepane-ethoxy-benzyl alcohol) Intermediate Target Intermediate (Chloromethyl HCl Salt) Alcohol->Intermediate Chlorination (-SO2, -HCl) SOCl2 Reagent: SOCl2 (DCM, 0°C) SOCl2->Intermediate Product Coupled Product (Protected Bazedoxifene) Intermediate->Product Electrophilic Attack Indole Indole Core (Protected Bazedoxifene Scaffold) Indole->Product N-Alkylation Base Base: NaH (Deprotonation) Base->Product Activates Indole

Figure 1: Synthetic workflow from alcohol precursor to final Bazedoxifene coupling.[1]

Analytical Characterization

To validate the integrity of the 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride , compare experimental data against these standards:

TechniqueExpected Signal / ResultInterpretation
HPLC Purity > 98.0% (Area)Impurities often include the hydrolyzed alcohol (RT shift) or dimer.
1H NMR (DMSO-d6)

4.75 ppm (s, 2H)
Benzylic -CH2-Cl protons . Diagnostic peak. If shifted to ~4.5, hydrolysis occurred.
1H NMR (DMSO-d6)

4.30 ppm (t, 2H)
-O-CH2- protons adjacent to the phenoxy group.
Mass Spec (ESI+) m/z = 268.1 (M-Cl)+The benzyl chloride ionizes by losing Cl, often showing the benzylic cation mass.
Appearance White crystalline solidYellowing indicates degradation/oxidation.

References

  • Pfizer Inc. (2013).[2] FDA Approval Package for DUAVEE (Conjugated Estrogens/Bazedoxifene). U.S. Food and Drug Administration.[3] [Link]

  • Miller, C. P., et al. (2001). "Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Indole Estrogens." Journal of Medicinal Chemistry, 44(11), 1654–1657. [Link]

  • Mylavarapu, R., et al. (2015).[2] "An improved synthesis of Bazedoxifene acetate." Chemistry & Biology Interface, 5(2), 137-150.[2] (Accessible via scientific databases).

Sources

Analytical methods for "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (CAS: 223251-25-0), hereafter referred to as CMP-Aze , is a critical alkylating intermediate used in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene and Bazedoxifene .

As a benzyl chloride derivative containing a basic azepane moiety, CMP-Aze presents two distinct analytical challenges:

  • Chemical Instability: The chloromethyl group is highly susceptible to solvolysis (hydrolysis or methanolysis) in protic solvents, converting to the corresponding alcohol (HMP-Aze) or methyl ether.

  • Genotoxic Potential: As a reactive alkyl halide, it falls under ICH M7 classification as a potential mutagenic impurity (PMI).

This guide outlines a "Self-Validating" analytical framework designed to characterize CMP-Aze while preventing method-induced artifacts.

Part 1: Physicochemical Profile & Stability Logic

The "Observer Effect" in Analysis: Standard Reverse-Phase HPLC (RP-HPLC) often uses water/methanol gradients. For CMP-Aze, this is catastrophic. The benzyl chloride moiety reacts with methanol to form the methyl ether artifact, or with water to form the benzyl alcohol.

Senior Scientist Insight:

  • Never use Methanol as a diluent. Use anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).

  • Buffer Selection: The azepane nitrogen (

    
    ) must be protonated to ensure solubility and peak shape. Use acidic buffers (pH 2.0–3.0).
    
  • Temperature: Maintain autosamplers at 4°C to inhibit in-vial hydrolysis.

Degradation Pathway Visualization

DegradationPathway CMP CMP-Aze (Target Molecule) -CH2-Cl HMP HMP-Aze (Hydrolysis Impurity) -CH2-OH CMP->HMP + H2O (Fast) MMP MMP-Aze (Methanolysis Artifact) -CH2-OCH3 CMP->MMP + MeOH (Fast) Dimer Dimerized Impurity (Storage Degradant) CMP->Dimer Self-Alkylation (Slow, High Conc.)

Caption: Figure 1. Solvolytic instability pathways of CMP-Aze. Method development must actively suppress the red and yellow pathways.

Part 2: Identification Protocols (Spectroscopy)

Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Confirm structure and assess the integrity of the chloromethyl "warhead."

  • Solvent:

    
     (Preferred) or 
    
    
    
    (Dry).
  • Critical Signal: The benzylic methylene protons (

    
    ).
    
  • Differentiation:

    • 
      : Singlet at ~4.56 ppm .
      
    • 
       (Hydrolysis impurity): Singlet at ~4.65 ppm  (shift varies slightly by concentration).
      

Data Table 1: Key


H NMR Assignments (300 MHz, 

)
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
Ar-CH2-Cl 4.56 Singlet 2H Primary ID Target
Ar-O-CH2-4.08Triplet2HLinker confirmation
Azepane N-CH22.75 - 2.90Multiplet4HAzepane ring ID
Aromatic Protons6.80 - 7.30Multiplet4HPara-substitution pattern
Protocol B: Mass Spectrometry (LC-MS)

Objective: Isotopic confirmation of the Chlorine atom.

  • Ionization: ESI Positive Mode (Protonated Azepane).

  • Expected Mass:

    • Formula:

      
       (Free base).
      
    • Exact Mass: 267.14 Da.

    • 
      : 268.14 Da .
      
  • Isotope Pattern: Look for the characteristic 3:1 ratio between

    
     268 and 270 (
    
    
    
    vs
    
    
    ). Absence of this pattern indicates hydrolysis to the alcohol (mass 250).

Part 3: Chromatographic Purity (HPLC-UV)

This protocol utilizes a "High-Pace" gradient to elute the unstable benzyl chloride quickly while retaining the polar hydrolysis products.

Method ID: HPLC-CMP-001 Application: Purity assessment and reaction monitoring.

Instrument Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Temperature: Column: 30°C | Autosampler: 4°C (CRITICAL) .

  • Detection: UV at 225 nm (Maximize sensitivity) and 254 nm (Standard).

  • Flow Rate: 1.2 mL/min.

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2). Acidic pH stabilizes the benzyl chloride against hydrolysis.

  • Solvent B: 100% Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BComment
0.09010Initial Hold
2.09010Elute polar salts
12.01090Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation (The "Dry" Technique)
  • Diluent: 100% Acetonitrile (Dry).

  • Stock Prep: Weigh 10 mg CMP-Aze into a 10 mL volumetric flask. Dissolve immediately in Diluent.

  • Working Standard: Dilute to 0.5 mg/mL.

  • Injection: Inject within 15 minutes of preparation.

Self-Validation Step: Inject the same vial at T=0 and T=60 minutes. If the area of the main peak decreases by >1.0%, the autosampler temperature is insufficient or the ACN is wet.

Part 4: Genotoxic Impurity (GTI) Assessment

Under ICH M7 , benzyl chlorides are Class 2/3 mutagenic impurities. If CMP-Aze is an intermediate, you must prove it is purged in subsequent steps. If it is a starting material, you must control it.[1]

Trace Analysis Workflow (LC-MS/MS)

For detecting CMP-Aze at ppm levels in the final drug substance (Raloxifene HCl):

  • Derivatization (Optional but Recommended): React sample with excess Morpholine. The benzyl chloride converts to a stable benzyl-morpholine adduct.

    • Why? Stabilizes the analyte and improves ionization.

  • MRM Transition:

    • Precursor: 268.1 (

      
      )
      
    • Product: 126.1 (Azepane fragment) or 107.0 (Benzyl fragment).

GTI Control Strategy Diagram

GTI_Control Step1 CMP-Aze Synthesis (High Concentration) Step2 Coupling Reaction (Warhead Consumption) Step1->Step2 Intermediate Use Purge Purification/Workup (Hydrolysis of Residuals) Step2->Purge Quench Final Final API (Raloxifene) Purge->Final Crystallization Analysis Trace Analysis (Limit: < 10 ppm) Final->Analysis Release Testing

Caption: Figure 2. ICH M7 control strategy. Residual CMP-Aze is typically purged by hydrolysis during aqueous workups of the final API.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[2][3][4] International Council for Harmonisation.

  • European Medicines Agency. Scientific Guideline on the limits of genotoxic impurities.

  • BenchChem. High-Purity Synthesis of Raloxifene Derivatives: Technical Support Documents. (Context for intermediate usage).

  • Journal of Chemical and Pharmaceutical Research. Expeditious Synthesis of 3-Aryl Benzothiophene: A Raloxifene Intermediate. (2017). (Describes the chemistry of the chloromethyl side chain).

  • MedChemExpress. Product Analysis COA: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride.[5][6] (Physical properties and storage).[6]

Sources

Application Notes and Protocols for the HPLC Analysis of Azepane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in a multitude of pharmaceutically active compounds. Its presence imparts unique physicochemical properties, including basicity and conformational flexibility, which necessitate well-designed analytical methods for accurate quantification and impurity profiling. This comprehensive guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) techniques for the analysis of azepane-containing molecules. Moving beyond a simple recitation of steps, this document elucidates the rationale behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for developing, validating, and implementing reliable HPLC methods for this important class of compounds.

Introduction: The Analytical Significance of the Azepane Moiety

Azepane and its derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities. The nitrogen atom within the azepane ring typically imparts a basic character to the molecule (pKa of the conjugate acid is generally in the range of 9-11), which profoundly influences its chromatographic behavior. Challenges in the HPLC analysis of azepane compounds often stem from their inherent basicity, which can lead to undesirable interactions with the stationary phase, resulting in poor peak shape, tailing, and irreproducible retention times.

This guide will navigate these challenges by providing a detailed examination of various chromatographic strategies, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Ion-Pair Chromatography (IPC). Furthermore, we will delve into the critical aspects of method validation in accordance with ICH Q2(R1) guidelines and system suitability as per USP General Chapter <621>, ensuring the generation of robust and reliable data suitable for regulatory submission.

Foundational Principles: Understanding the Analyte and Stationary Phase Interactions

The successful HPLC analysis of azepane compounds hinges on a fundamental understanding of the potential interactions between the analyte and the stationary phase. The basic nitrogen of the azepane ring can exist in either a neutral or a protonated (cationic) state depending on the mobile phase pH. This charge state is a critical determinant of retention and selectivity.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Influence of Mobile Phase pH on Azepane State and Interactions."

Strategic Approaches to Method Development

The selection of the appropriate chromatographic mode is paramount for the successful analysis of azepane compounds. The choice is dictated by the overall polarity of the molecule, the presence of other functional groups, and the analytical objective (e.g., quantification of the active pharmaceutical ingredient (API), impurity profiling, or chiral separation).

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis

RP-HPLC is the most common starting point for the analysis of moderately polar to non-polar compounds.[1] For azepane derivatives, careful control of the mobile phase pH is crucial to achieve good peak shape and reproducible retention.[2]

Causality Behind Experimental Choices:

  • pH Control: Maintaining the mobile phase pH at least 2 units below the pKa of the azepane nitrogen ensures that the analyte is fully protonated and exists as a single ionic species. This minimizes peak broadening due to mixed ionic states. Conversely, a high pH mobile phase (at least 2 units above the pKa) will keep the azepane in its neutral, more hydrophobic form, leading to increased retention on a reversed-phase column.

  • Buffer Selection: The choice of buffer is critical for maintaining a stable pH.[3] For UV detection, phosphate buffers are common. For mass spectrometry (MS) detection, volatile buffers such as ammonium formate or ammonium acetate are necessary to avoid source contamination.[4]

  • Column Chemistry: Modern, high-purity silica columns with end-capping are recommended to minimize interactions between the protonated azepane and residual silanol groups on the stationary phase, which are a primary cause of peak tailing.

Protocol 1: General Purpose RP-HPLC Method for an Azepane-Containing API

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column for fast analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure protonation of the azepane. Volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 10 minutesA generic gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape.
Detection UV at 254 nm or as appropriate for the analyte; or MS detectionStandard UV wavelength or MS for higher sensitivity and specificity.
Injection Volume 2 µLSmall volume to prevent column overload.

Self-Validating System: The protocol's robustness is enhanced by the use of a low pH mobile phase to ensure a single ionic state of the analyte and a high-purity, end-capped column to minimize secondary interactions.

Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Azepane Derivatives

For highly polar azepane compounds that are poorly retained in RP-HPLC, HILIC is an excellent alternative.[5][6] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent.[7][8]

Causality Behind Experimental Choices:

  • Retention Mechanism: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and polar analytes partition into this layer from the organic-rich mobile phase. The elution order is typically from least polar to most polar.

  • Mobile Phase: A high percentage of acetonitrile (typically >80%) is used to promote partitioning. A small amount of aqueous buffer is necessary to maintain the water layer and control the pH and ionic strength.

Protocol 2: HILIC Method for a Highly Polar Azepane Derivative

ParameterConditionRationale
Column Amide, 2.1 x 100 mm, 1.7 µmA polar stationary phase suitable for HILIC.
Mobile Phase A 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0High organic content for retention in HILIC. Ammonium acetate is a volatile buffer suitable for MS.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0Higher aqueous content for elution.
Gradient 0% to 50% B over 8 minutesA gradient to elute polar compounds.
Flow Rate 0.3 mL/minTypical flow rate for this column dimension.
Column Temperature 35 °CTo ensure reproducible retention times.
Detection MS or Evaporative Light Scattering Detector (ELSD)MS is ideal for sensitive detection; ELSD is a universal detector for non-volatile analytes.
Injection Volume 1 µLSmall injection volume to minimize solvent mismatch effects.
Mixed-Mode Chromatography (MMC): A Versatile Approach

MMC columns possess both reversed-phase and ion-exchange functionalities, offering unique selectivity for complex mixtures containing analytes with diverse polarities and charge states.[9][10][11] This can be particularly advantageous for analyzing an azepane-containing API along with its more polar or non-polar impurities in a single run.[12][13]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Mixed-Mode Chromatography of Azepane Compounds."

Ion-Pair Chromatography (IPC): Enhancing Retention of Basic Compounds

IPC is a technique used in RP-HPLC to improve the retention and peak shape of ionic compounds. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[14] For cationic azepanes, an anionic ion-pairing reagent such as an alkyl sulfonate is used.[15][16]

Causality Behind Experimental Choices:

  • Mechanism: The anionic head of the ion-pairing reagent forms an ion pair with the protonated azepane. The hydrophobic tail of the ion-pairing reagent then interacts with the non-polar stationary phase, leading to increased retention.

  • MS Incompatibility: A significant drawback of traditional ion-pairing reagents is their non-volatile nature, which makes them incompatible with MS detection.[17] Volatile ion-pairing agents like trifluoroacetic acid (TFA) can be used with MS, but they can cause ion suppression.[18]

Chiral Separation of Azepane Enantiomers

Many azepane-containing drugs are chiral, and the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of enantioselective HPLC methods is crucial.[19] This is most commonly achieved using chiral stationary phases (CSPs).[20]

Causality Behind Experimental Choices:

  • Chiral Recognition: CSPs are designed to have chiral selectors that interact differently with the two enantiomers of a racemic mixture, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.[21]

  • Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) depends on the specific CSP and the analyte. Normal-phase conditions (e.g., hexane/ethanol) often provide better selectivity for chiral separations.

Protocol 3: Chiral HPLC Method for an Azepane Derivative

ParameterConditionRationale
Column Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µmA versatile polysaccharide-based CSP.[22]
Mobile Phase Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)A typical normal-phase mobile phase for chiral separations. Diethylamine is a basic modifier to improve peak shape of basic analytes.
Flow Rate 1.0 mL/minStandard flow rate for this column dimension.
Column Temperature 25 °CTo ensure consistent chiral recognition.
Detection UV at 220 nmA common wavelength for detecting many organic molecules.
Injection Volume 10 µL

Method Validation and System Suitability

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[23]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[23]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[24]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[24]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[24]
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

System Suitability Testing (SST):

Before and during sample analysis, system suitability tests must be performed to ensure that the chromatographic system is performing adequately. These tests are defined in pharmacopeias such as the USP General Chapter <621>.

Typical SST Parameters:

ParameterAcceptance Criteria (Typical)
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for n≥5 injections)
Resolution (Rs) Rs > 2.0 (between the analyte and the closest eluting peak)

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow from Method Development to Validated Routine Analysis."

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results. The goal is to extract the analyte of interest from the sample matrix and remove any interfering substances.

Common Sample Preparation Techniques:

  • Dilution: For simple matrices like drug substance, dissolving the sample in a suitable solvent (ideally the mobile phase) is often sufficient.

  • Filtration: All samples should be filtered through a 0.22 or 0.45 µm filter to remove particulate matter that could clog the HPLC system.

  • Solid-Phase Extraction (SPE): For complex matrices like biological fluids or pharmaceutical formulations, SPE can be used to selectively isolate the azepane compound and remove excipients or endogenous components.

  • Liquid-Liquid Extraction (LLE): An alternative to SPE for cleaning up complex samples.

Conclusion

The successful HPLC analysis of azepane compounds requires a thoughtful and systematic approach to method development. By understanding the physicochemical properties of the azepane moiety, particularly its basicity, and selecting the appropriate chromatographic mode and conditions, robust and reliable methods can be established. This guide has provided a comprehensive overview of the key considerations, from initial method development and the rationale behind experimental choices to final method validation and system suitability testing. The detailed protocols and workflows serve as a practical resource for scientists engaged in the analysis of this important class of pharmaceutical compounds, ultimately contributing to the development of safe and effective medicines.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). validat.com. [Link]

  • Evolution of Mixed-Mode Chromatography. separations.com. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. helixchrom.com. [Link]

  • Mixed-Mode Chromatography—A Review. (2019). LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024). Welch Materials. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020). Veeprho Pharmaceuticals. [Link]

  • Why is reversed-phase chromatography used?. (2022). Valentia Analytical. [Link]

  • Buffer Considerations for LC and LC–MS. LCGC International. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • MS-friendly RP-HPLC buffers (pH 2-8)?. (2020). Reddit. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Development and validation of a novel chiral chromatographic method for separation of lenalidomide enantiomers in human plasma. (2022). PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2025). ResearchGate. [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek, Inc.. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2025). ResearchGate. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025). PMC. [Link]

  • Evaluation of various HILIC materials for the fast separation of polar compounds. ResearchGate. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Chromatography Today. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • What can I use to purify polar reaction mixtures?. (2023). Biotage. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC. [Link]

  • Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. (2012). aaps.org. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Scholars Research Library. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Sample Preparation for HPLC. (2022). YouTube. [Link]

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Application Note: Trace Quantification of the Genotoxic Impurity 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane by GC/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists developing control strategies for Genotoxic Impurities (GTIs) in drug substances, specifically Bazedoxifene Acetate .

Executive Summary

Target Analyte: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (HCl Salt) CAS: 223251-25-0 Role: Key alkylating intermediate in Bazedoxifene synthesis. Classification: Genotoxic Impurity (GTI) / Mutagenic Impurity (MI) . As a reactive benzylic chloride, it possesses alkylating potential, requiring control at trace levels (typically < 10 ppm) per ICH M7 guidelines.

This protocol details a Gas Chromatography-Mass Spectrometry (GC/MS) method using Selected Ion Monitoring (SIM) . Unlike generic benzyl chloride methods, this protocol addresses the specific challenges of this molecule: its high boiling point, the basicity of the azepane ring, and its thermal instability.

Scientific Rationale & Method Strategy

The Chemical Challenge

The target molecule contains two conflicting functional groups that complicate GC analysis:

  • Benzylic Chloride: Thermally labile and reactive. It can degrade in hot injectors or react with protic solvents (e.g., methanol) to form artifacts (methoxy-analogs).

  • Tertiary Amine (Azepane): Basic. It interacts with active silanol sites in the GC liner and column, leading to peak tailing and sensitivity loss.

The Solution: "Inert-Path" GC/MS with Aprotic Extraction

To overcome these issues, this method employs:

  • Aprotic Solvation: Use of Dichloromethane (DCM) or Ethyl Acetate to prevent solvolysis of the chloride.

  • Base Deactivation: Utilization of base-deactivated inlet liners and amine-specific columns (or highly inert 5% phenyl columns).

  • Cold Splitless Injection (Pulsed): Minimizes thermal degradation of the benzylic chloride in the inlet.

Impurity Origin Diagram

The following diagram illustrates the synthesis pathway of Bazedoxifene, highlighting the origin of the impurity.

G Start 4-Hydroxybenzyl Alcohol Step1 Etherification (Azepane Side Chain) Start->Step1 + Azepane-ethyl-Cl Intermediate Target Impurity: 1-(2-(4-(Chloromethyl) phenoxy)ethyl)azepane Step1->Intermediate Chlorination (SOCl2) Coupling Coupling with Indole Core Intermediate->Coupling + Indole Product Bazedoxifene Acetate (API) Intermediate->Product Residual Trace (PGI) Coupling->Product Deprotection

Caption: Origin of the chloromethyl impurity in the Bazedoxifene synthetic route.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl (Purity >98%).

  • Internal Standard (ISTD): Triphenylmethane or a deuterated analog (if available).

  • Solvent: Dichloromethane (DCM), HPLC Grade. Do NOT use Methanol.

  • Reagent: Saturated Sodium Bicarbonate (NaHCO₃) solution (for free-basing).

Sample Preparation (Liquid-Liquid Extraction)

The impurity often exists as an HCl salt, which is non-volatile. We must generate the free base for GC analysis without inducing hydrolysis.

  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL DCM (1000 ppm).

  • API Sample: Weigh 100 mg of Bazedoxifene Acetate into a centrifuge tube.

  • Extraction:

    • Add 2.0 mL of DCM (containing 5 ppm ISTD).

    • Add 1.0 mL of Saturated NaHCO₃ (aq).

    • Note: The mild base neutralizes the HCl salt, driving the organic amine into the DCM layer.

  • Agitation: Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the lower organic layer (DCM) to a GC vial containing anhydrous Na₂SO₄ to remove residual moisture.

GC/MS Parameters
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Single Quadrupole is sufficient.
Column Rtx-5 Amine or DB-5MS UI (30m x 0.25mm x 0.25µm)"Amine" columns prevent tailing of the azepane group.
Inlet Splitless, 250°CHigh temp needed for volatilization, but keep dwell time short.
Liner Ultra Inert, Single Taper with WoolWool increases surface area for vaporization but must be deactivated.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Fast ramp minimizes thermal stress on the analyte.
Transfer Line 280°CPrevents condensation before the source.
Source Temp 230°CStandard EI source temperature.
Mass Spectrometry (SIM Mode)

Acquisition: EI Mode (70 eV). Solvent Delay: 3.5 min (to skip DCM peak).

SIM Table:

Ion Type m/z Dwell (ms) Purpose

| Target (Quant) | 267.1 | 100 | Molecular Ion (


) of the ³⁵Cl isotopologue. |
| Qualifier 1  | 269.1  | 100 | Molecular Ion (

) of the ³⁷Cl isotopologue. | | Qualifier 2 | 232.1 | 50 | Fragment

. Loss of reactive chloride. | | Qualifier 3 | 126.1 | 50 | Azepane fragment (

). Diagnostic for side chain. |

Note: The ratio of 267/269 must be approximately 3:1 (natural abundance of Chlorine).

Method Validation & Performance

This method must be validated according to ICH Q2(R1) .

System Suitability
  • Resolution: The analyte must be resolved from the API peak (if API elutes) and the ISTD.

  • Tailing Factor: Must be < 1.5 for the target peak (critical for amine analysis).

  • Sensitivity: S/N ratio > 10 for the LOQ standard.

Linearity & Range

Prepare calibration standards in DCM (from free-based stock) at concentrations of:

  • 0.5 ppm, 1.0 ppm, 5.0 ppm, 10.0 ppm, 20.0 ppm (relative to 100 mg API).

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Spike the Bazedoxifene API with the impurity at the Limit Level (e.g., 10 ppm). Perform the extraction protocol.

  • Target Recovery: 80% - 120%.

  • If recovery is low, increase the pH of the aqueous extraction buffer (use Na₂CO₃ instead of NaHCO₃).

Troubleshooting Guide

Peak Tailing
  • Cause: Active sites in the liner or column interacting with the azepane nitrogen.

  • Fix: Replace the inlet liner with a fresh "Ultra Inert" or base-deactivated liner. Trim 10cm from the front of the column.

Missing Peaks (Sensitivity Loss)
  • Cause: Thermal degradation of the chloromethyl group.

  • Fix: Lower the inlet temperature to 220°C or use Pulsed Splitless injection (e.g., 30 psi for 0.5 min) to push the sample onto the column faster.

"Ghost" Peaks (Methoxy Artifacts)
  • Cause: Use of Methanol in sample prep. The chloromethyl group reacts with MeOH to form the methoxymethyl ether.

  • Fix: Strictly use DCM or Ethyl Acetate.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • Liu, D. Q., Sun, M., & Kord, A. S. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. [Link]

  • Elder, D. P., et al. (2010). The management of genotoxic impurities in active pharmaceutical ingredients and drug products. Organic Process Research & Development, 14(4), 1022-1037. [Link]

  • Veeprho Standards . 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (HCl Salt). [Link][1][2]

Sources

"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane" in histamine H3 receptor ligand synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane in Histamine H3 Receptor Ligand Synthesis[1]

Executive Summary

This application note details the synthetic utility of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (referred to herein as CPEA ) as a pivotal electrophilic building block for non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists.[1]

While commercially recognized as an intermediate for Selective Estrogen Receptor Modulators (SERMs) like Bazedoxifene, CPEA contains the essential "Basic Amine – Alkyl Spacer – Phenoxy Core" pharmacophore required for high-affinity H3R binding.[2] Its chloromethyl "warhead" enables the rapid attachment of lipophilic domains (the "tail") via nucleophilic substitution, making it an ideal scaffold for generating diverse H3R ligand libraries (e.g., Pitolisant analogs).[2][3]

Chemical Logic & Pharmacophore Design

The H3R ligand binding pocket typically accommodates three distinct domains. CPEA provides two of these pre-assembled, simplifying the synthetic workflow.[2][3]

DomainFunction in H3R BindingCPEA Component
1. Basic Head Interacts with Asp3.32 (D114) in the transmembrane region.[2][3]Azepane Ring: A 7-membered hydrophobic amine.[1][2] Often exhibits improved pharmacokinetic profiles (pKa ~9.[2][3]5) compared to piperidine analogs.
2.[2][3][4][5] Linker Spans the distance between the acidic residue and the hydrophobic pocket.[2][3]Ethyl Ether: Provides rotational freedom and optimal spacing (approx. 3–5 Å).[2][3]
3. Central Core Pi-stacking interactions (Tyr3.33, Phe6.55).[3]Phenylene Ring: The central scaffold holding the reactive handle.[2][3]
4. Lipophilic Tail Occupies a secondary hydrophobic pocket; critical for antagonist potency.[2][3]Target for Synthesis: The chloromethyl group (

) allows attachment of this domain.
Mechanistic Pathway: Divergent Library Generation

The chloromethyl group is a highly reactive benzylic electrophile.[2][3] It undergoes


 substitution with nucleophiles (amines, phenols, thiols) to generate final H3R ligands.[2][3]

G cluster_legend Reaction Logic CPEA CPEA (Intermediate) Electrophilic Benzyl Chloride Prod1 Ether-Linked H3 Ligand (e.g., Biaryl Ether) CPEA->Prod1 S_N2 (K2CO3, DMF) Prod2 Amine-Linked H3 Ligand (e.g., Benzylamine) CPEA->Prod2 S_N2 (TEA, DCM) Nu1 Nucleophile A (Lipophilic Phenol) Nu1->Prod1 Nu2 Nucleophile B (Secondary Amine) Nu2->Prod2 key Benzyl Chloride + Nucleophile -> H3R Antagonist

Figure 1: Divergent synthesis strategy using CPEA to generate distinct classes of H3R ligands.

Protocol 1: Synthesis of the CPEA Intermediate

Note: While CPEA is commercially available, in-house synthesis is often required for isotopic labeling or derivative creation.[1][2][3] This protocol avoids the direct alkylation of 4-(chloromethyl)phenol, which is prone to self-polymerization.[1]

Precursors: 4-Hydroxybenzaldehyde, 1-(2-Chloroethyl)azepane hydrochloride.[1][6]

Step-by-Step Methodology

Step A: Ether Formation (O-Alkylation) [1]

  • Dissolution: In a 500 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (41.4 g, 300 mmol). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add 1-(2-chloroethyl)azepane HCl (19.8 g, 100 mmol).

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).[2][3]

  • Workup: Cool to RT. Pour into ice water (500 mL). Extract with EtOAc (3 x 150 mL). Wash organics with brine, dry over

    
    , and concentrate.[2][3]
    
    • Yield Target: ~85% of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde.[1]

Step B: Reduction

  • Dissolve the aldehyde from Step A (24.7 g, 100 mmol) in MeOH (200 mL).

  • Cool to 0°C. Slowly add Sodium Borohydride (

    
    )  (3.8 g, 100 mmol) over 30 mins.
    
  • Stir at RT for 2 hours. Quench with saturated

    
    .[2][3]
    
  • Extract with DCM, dry, and concentrate to yield the benzyl alcohol intermediate.[2][3]

Step C: Chlorination (Formation of CPEA)

  • Dissolve the benzyl alcohol (24.9 g, 100 mmol) in DCM (250 mL) or THF . Cool to 0°C.[2][3]

  • Chlorinating Agent: Add Thionyl Chloride (

    
    )  (14.3 g, 120 mmol) dropwise. Caution: Gas evolution (
    
    
    
    , HCl).[3]
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Isolation: Evaporate solvent/excess

    
     under reduced pressure.
    
  • Purification: Recrystallize the hydrochloride salt from Isopropanol/Ether.

    • Final Product:1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl .

    • Storage: Store under

      
       at -20°C. Moisture sensitive (hydrolyzes back to alcohol).[1]
      

Protocol 2: Application – Coupling to Lipophilic Cores

This protocol describes the "Tail Attachment" to synthesize a high-affinity H3R antagonist library.[1][2]

Target Scenario: Synthesis of a Biaryl Ether H3 Antagonist (analogous to proxifan/ciproxifan structures). Reagents: CPEA (Intermediate), 4-Phenylphenol (Lipophilic Core),


, Acetonitrile.[3]
Experimental Workflow
  • Preparation of Nucleophile:

    • In a reaction vial, dissolve 4-phenylphenol (1.0 equiv) in Acetonitrile (ACN) (0.1 M concentration).

    • Add Cesium Carbonate (

      
      )  (2.0 equiv).[3] Stir for 30 mins at RT to generate the phenoxide.
      
  • Coupling Reaction:

    • Add CPEA Hydrochloride (1.1 equiv) directly to the vial.[2][3]

    • Critical Step: Add a catalytic amount of NaI (0.1 equiv) to facilitate the Finkelstein reaction (in situ conversion of Cl -> I for faster kinetics).

  • Conditions:

    • Heat to 60°C for 12 hours.

    • Monitoring: LC-MS should show disappearance of the benzyl chloride (M+ = 304/306) and appearance of the ether product.[2]

  • Purification (Acid-Base Extraction):

    • Evaporate ACN.[2][3] Redissolve in DCM.

    • Wash 1: 1N NaOH (removes unreacted phenol).[2][3]

    • Wash 2: Water.[2][3]

    • Extraction: Extract the organic phase with 1N HCl .[2][3] The product (containing the azepane) will move to the aqueous phase; non-basic impurities remain in DCM.[2][3]

    • Recovery: Basify the aqueous phase (pH 10) with NaOH, extract back into DCM, dry, and concentrate.

Optimization Table: Solvent & Base Effects
SolventBaseTemp (°C)Yield (%)Notes
DMF

8088%Standard conditions; difficult to remove DMF.[1]
Acetonitrile

60 92% Recommended. Clean profile, easy workup.[2][3]
Acetone

Reflux65%Slower reaction; require NaI catalyst.[2][3]
DCMTEART<10%Poor solubility of phenoxide; not recommended for O-alkylation.[1][2]

Quality Control & Validation

Self-Validating the Protocol:

  • 1H NMR Diagnostic Signal: The benzylic protons (

    
    ) appear as a singlet around δ 4.5–4.6 ppm .[1] Upon successful substitution (e.g., with a phenol), this peak shifts upfield to δ 5.0–5.1 ppm  (for ethers) or δ 3.5–3.8 ppm  (for amines).[3]
    
  • Mass Spectrometry: The starting material has a distinct chlorine isotope pattern (3:1 ratio of M/M+2).[2][3] The disappearance of this pattern confirms the loss of the chlorine atom.[2][3]

Stability Warning: The free base of CPEA is unstable (prone to dimerization via quaternary ammonium formation).[2][3] Always store as the HCl salt. If the free base is generated, use it immediately in the next step.[2][3]

References

  • Schwartz, J. C. , et al. (2011).[2][3] The Histamine H3 Receptor: from Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology, 163(4), 713-721.[2][3] Link

  • Stark, H. (2003).[2][3] Recent Advances in Histamine H3/H4 Receptor Ligands. Expert Opinion on Therapeutic Patents, 13(6), 851-865.[2][3] Link

  • Ligneau, X. , et al. (2007).[2][3] Brain Histamine and Schizophrenia: Potential Therapeutic Applications of H3-Receptor Inverse Agonists. CNS & Neurological Disorders-Drug Targets, 6(1), 55-65.[1] Link

  • ChemicalBook. (2024).[2][3] 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride Product Data. Link

  • Lazewska, D. , et al. (2017).[2][3] Biphenyloxy-alkyl-piperidine and Azepane Derivatives as Histamine H3 Receptor Ligands. Bioorganic & Medicinal Chemistry, 26(9), 2573-2585.[2][3] Link

Sources

The Azepane Motif: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The seven-membered saturated nitrogen heterocycle, azepane, has emerged from the periphery of medicinal chemistry to become a cornerstone scaffold in modern drug discovery. Its inherent non-planar, conformationally flexible nature provides a unique three-dimensional canvas for the design of novel therapeutics. This structural feature allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with a diverse array of biological targets. This guide provides an in-depth exploration of the application of azepane motifs, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Azepane Ring

Unlike their more common five- and six-membered counterparts, pyrrolidine and piperidine, the seven-membered azepane ring possesses a higher degree of conformational freedom. This flexibility is not a liability but rather a strategic advantage in drug design. It allows azepane-based molecules to adopt optimal conformations to fit into complex binding pockets of enzymes and receptors, often leading to enhanced potency and selectivity. Furthermore, the introduction of the azepane scaffold can improve physicochemical properties, such as solubility and metabolic stability, which are critical for the development of successful drug candidates. The versatility of the azepane ring is evidenced by its presence in over 20 FDA-approved drugs for a wide range of diseases.[1]

Therapeutic Applications of Azepane-Containing Compounds

The unique structural and conformational properties of the azepane motif have led to its successful application in a multitude of therapeutic areas. This section will delve into specific examples, highlighting the role of the azepane scaffold in achieving desired biological activity.

Oncology: Targeting Key Signaling Pathways

The azepane ring has proven to be a valuable component in the design of novel anticancer agents that target various signaling pathways implicated in tumor growth and survival.

PTPN2/PTPN1 Inhibition: Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways, and their inhibition can enhance T-cell-mediated anti-tumor immunity.[2] A series of azepane-containing derivatives have been developed as potent PTPN2/PTPN1 inhibitors. The structure-activity relationship (SAR) studies of these compounds reveal the importance of the azepane ring in positioning key pharmacophoric elements for optimal interaction with the enzyme's active site.

Table 1: Structure-Activity Relationship of Azepane-Based PTPN2/PTPN1 Inhibitors

Compound IDAzepane SubstitutionPTPN2 IC50 (nM)PTP1B IC50 (nM)B16F10 Cellular IC50 (nM)Reference
1 2-substituted>1000>1000>10000[3]
2 3-substituted19.77.3350[3]
4 3-substituted with ethyl group4.11.5150[3]

This table illustrates that the position of substitution on the azepane ring dramatically impacts inhibitory activity, with 3-substitution being crucial for potency.

PI3K/Akt Pathway Modulation: The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival and is frequently dysregulated in cancer. Azepane-containing molecules have been explored as inhibitors of this pathway. The conformational flexibility of the azepane scaffold allows for the design of inhibitors that can effectively target the ATP-binding pocket of kinases within this pathway.

Diagram 1: Simplified PI3K/Akt Signaling Pathway and Inhibition

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Targets phosphorylates Cell Survival, Proliferation Cell Survival, Proliferation Downstream Targets->Cell Survival, Proliferation Azepane Inhibitor Azepane Inhibitor Azepane Inhibitor->PI3K inhibits

Caption: Azepane-based inhibitors can block the PI3K/Akt pathway, a key driver of cancer cell survival.

Neuroscience: Modulating Neurotransmitter Systems

The azepane scaffold is present in several drugs targeting the central nervous system (CNS), where its ability to cross the blood-brain barrier and interact with various receptors is highly advantageous.

Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. H3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders. The azepane ring has been successfully incorporated into potent and selective H3 receptor antagonists.

Table 2: Azepane Derivatives as Histamine H3 Receptor Antagonists

Compound IDStructurehH3R Ki (nM)Reference
13 1-(6-(3-phenylphenoxy)hexyl)azepane18[4]
16 1-(5-(4-phenylphenoxy)pentyl)azepane34[4]

These examples demonstrate the high affinity of azepane-containing ligands for the human H3 receptor.

Alzheimer's Disease: Inhibition of Beta-Secretase (BACE1)

The accumulation of amyloid-β (Aβ) plaques is a hallmark of Alzheimer's disease. The enzyme BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of Aβ. Azepane-based compounds have been designed as BACE1 inhibitors to reduce Aβ production. Molecular docking studies have shown that the azepane moiety can effectively position the inhibitor within the active site of BACE1, forming key interactions with catalytic residues.

Diagram 2: Mechanism of BACE1 Inhibition by Azepane Derivatives

BACE1_Inhibition cluster_0 Normal APP Processing cluster_1 BACE1 Inhibition APP Amyloid Precursor Protein (APP) C99 C99 APP->C99 BACE1 cleavage BACE1 BACE1 sAPPβ sAPPβ Amyloid-β (Aβ) (Plaque Formation) C99->Aβ γ-Secretase cleavage γ-Secretase γ-Secretase APP_inhibited Amyloid Precursor Protein (APP) No_Cleavage No Cleavage APP_inhibited->No_Cleavage BACE1 cleavage blocked BACE1_inhibited BACE1 Azepane_Inhibitor Azepane_Inhibitor Azepane_Inhibitor->BACE1_inhibited binds and inhibits

Caption: Azepane-based inhibitors block BACE1, preventing the production of amyloid-β peptides.

Experimental Protocols

To facilitate the exploration of azepane-based compounds, this section provides detailed, field-tested protocols for their synthesis and biological evaluation.

Synthesis Protocol: Preparation of a Functionalized Azepane Derivative

This protocol describes a representative synthesis of a 3-substituted azepane, a key intermediate for the development of PTPN2/PTPN1 inhibitors, adapted from the literature.[3]

Diagram 3: Synthetic Workflow for a 3-Substituted Azepane

Synthesis_Workflow Starting_Material Commercially Available Azepane Precursor Step1 Protection of Azepane Nitrogen Starting_Material->Step1 Step2 Introduction of Functionality at C3 Step1->Step2 Step3 Deprotection Step2->Step3 Final_Product 3-Substituted Azepane Step3->Final_Product

Sources

Technical Handling Guide: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride

[1]

CAS No: 223251-25-0 Molecular Formula: C₁₅H₂₃Cl₂NO (HCl Salt) Molecular Weight: 304.26 g/mol Synonyms: 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride; Bazedoxifene Intermediate A.[1][2]

Part 1: Executive Summary & Chemical Identity

This document outlines the handling, storage, and utilization protocols for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride . This compound is a critical electrophilic intermediate primarily used in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Bazedoxifene [1, 2].[3]

Critical Reactivity Profile: The molecule contains two distinct functional domains:[3]

  • The Azepane Tail: A stable, tertiary amine (protonated as HCl salt) providing solubility and receptor affinity.[3]

  • The Chloromethyl "Warhead": A highly reactive benzyl chloride moiety.[3] This is an alkylating agent and is susceptible to rapid hydrolysis.[3]

Scientist-to-Scientist Warning: Do not treat this merely as a stable salt. While the HCl salt form improves shelf-life compared to the free base, the benzyl chloride group remains moisture-sensitive.[3] Exposure to ambient humidity will hydrolyze the chloromethyl group to a hydroxymethyl group (benzyl alcohol), rendering the compound inert for nucleophilic coupling reactions and releasing additional HCl gas [3].[3]

Part 2: Health, Safety, and Environment (HSE)[1]

Hazard Classification

As a benzyl chloride derivative, this compound must be handled with the rigor applied to potent alkylating agents.[3]

Hazard ClassRisk DescriptionPrecautionary Measure
Alkylating Agent Potential mutagen/carcinogen.[3] Capable of alkylating DNA/proteins.[3]Double-gloving (Nitrile/Neoprene).[3] Use a dedicated biosafety cabinet or fume hood.[3]
Lachrymator Vapors or dust may cause severe eye/respiratory irritation.[3][4]Eye protection (Goggles) is mandatory.[3] Do not handle on open benches.
Corrosive Hydrolysis releases Hydrochloric Acid (HCl).[3]Avoid contact with metals.[3][5] Keep anhydrous.[3]
Emergency Protocols
  • Skin Contact: Wash immediately with 5% sodium bicarbonate solution (to neutralize acidity) followed by soap and water.[3]

  • Spill Management: Do not wipe with water.[3] Cover with anhydrous sodium carbonate or lime to neutralize potential acid generation, then sweep into a hazardous waste container.[3]

Part 3: Storage & Stability Protocol

The integrity of the chloromethyl group is the primary stability concern.[3] The following "Cold-Chain Anhydrous" protocol is required to prevent dimerization or hydrolysis.

Storage Conditions
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).[3]

  • Atmosphere: Blanket with dry Nitrogen (

    
    ) or Argon.[3]
    
  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas or containers due to corrosion risk from trace HCl.[3]

The "Hydrolysis Trap" (Degradation Pathway)

The diagram below illustrates why moisture control is non-negotiable.[3]

DegradationPathwayActiveActive Compound(Chloromethyl)IntermediateTransition StateActive->Intermediate ExposureMoistureH2O / HumidityMoisture->IntermediateInactiveImpurity(Benzyl Alcohol)Intermediate->Inactive HydrolysisAcidHCl Gas(Corrosive)Intermediate->Acid Release

Figure 1: Degradation pathway of the benzyl chloride moiety upon exposure to moisture.

Part 4: Analytical Quality Control (QC)

Before committing this material to a high-value synthesis (e.g., coupling with an indole core), you must validate the integrity of the chloromethyl group.[3]

NMR Validation (The "Shift Check")

Proton NMR (

3
  • Solvent: DMSO-

    
     (Must be anhydrous; stored over molecular sieves).[3]
    
  • Diagnostic Peak:

    • Active (-CH₂Cl): Look for a singlet around 4.6 - 4.8 ppm .

    • Inactive (-CH₂OH): If hydrolyzed, this peak shifts upfield to ~4.4 - 4.5 ppm , and you may see a broad -OH proton signal (variable).[3]

  • Acceptance Criteria: Integration of the -CH₂Cl peak must correspond to >95% purity relative to the aromatic signals.

HPLC Considerations
  • Column: C18 Reverse Phase.[3]

  • Mobile Phase: Acetonitrile/Water (with 0.1% TFA).[3]

  • Caution: The chloromethyl group can hydrolyze on the column if the run time is long or the pH is neutral/basic.[3] Use acidic buffers and keep run times short.

Part 5: Experimental Protocols

Protocol A: Solubilization & Handling

Objective: Prepare a solution for nucleophilic substitution without triggering solvolysis.[3]

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.[3]

  • Solvent Selection:

    • Recommended: Anhydrous DMF, DMSO, THF, or DCM.[3]

    • Forbidden: Methanol, Ethanol, Water (unless immediate reaction is intended).[3] These protic solvents will react with the benzyl chloride over time (solvolysis) [4].[3]

  • Free-Basing (Optional): If the reaction requires the free base:

    • Suspend the HCl salt in DCM.[3]

    • Wash rapidly with cold, saturated

      
      .[3]
      
    • Dry organic layer over

      
       immediately and concentrate.[3] Note: The free base is less stable than the HCl salt; use immediately.[3]
      
Protocol B: Coupling Reaction (General Procedure)

Context: Coupling 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane to a nucleophile (e.g., Indole-OH or Phenol).[3]

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Base: Use an inorganic base (

    
     or 
    
    
    ) or a non-nucleophilic organic base (DIPEA).[3] Avoid primary amines.[3]
  • Procedure:

    • Dissolve the Nucleophile in anhydrous DMF.[3]

    • Add Base (1.5 - 2.0 equivalents).[3] Stir for 15 min to generate the anion.

    • Add 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl (1.0 - 1.1 equivalents) directly as a solid or dissolved in minimal DMF.[3]

    • Temperature: Heat to 60-80°C. Monitor closely; excessive heat promotes elimination or polymerization.

    • Monitoring: TLC or LC-MS. Look for the disappearance of the nucleophile.[3]

Part 6: Disposal & Deactivation[1]

Never dispose of the active alkylating agent directly into general organic waste.[3]

Deactivation Protocol:

  • Prepare a "Quench Solution": 10% NaOH or concentrated aqueous Ammonia.[3]

  • Add the waste material (solid or solution) to the Quench Solution.[3]

  • Stir for 1 hour. This forces the conversion of the toxic benzyl chloride to the benign benzyl alcohol/amine.[3]

  • Neutralize pH and dispose of as halogenated organic waste.[3]

References

  • Veeprho Laboratories. (2024).[3] Bazedoxifene Impurities and Intermediates: Structure and CAS 223251-25-0. Retrieved from [Link]

  • PubChem. (n.d.).[3] Benzyl Chloride - Compound Summary & Safety Data. National Library of Medicine.[3] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).[3] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (Standard reference for Solvolysis mechanisms of Benzyl halides).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and yield optimization of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical pharmaceutical intermediate, notably in the synthesis of compounds like Bazedoxifene Acetate.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles to help you enhance your experimental outcomes.

Recommended Synthetic Pathway

Based on an analysis of potential side reactions, the most reliable and highest-yielding route to the target compound does not start with 4-(chloromethyl)phenol. Such an approach introduces a significant risk of self-alkylation of the phenoxide nucleophile with the reactive benzylic chloride of another starting material molecule, leading to oligomerization and reduced yield.

A superior, two-step strategy involves forming the ether linkage first, followed by chlorination of a benzylic alcohol. This isolates the incompatible functionalities and allows for optimization of each distinct transformation.

G A 4-Hydroxybenzyl alcohol C (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (Intermediate Alcohol) A->C B 1-(2-Chloroethyl)azepane (or Bromo/Iodo analogue) B->C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) D (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol E 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (Final Product) D->E Chlorinating Agent (e.g., SOCl₂)

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Q1: My overall yield is consistently low after the two-step synthesis. Where should I begin troubleshooting?

A1: A low overall yield in a multi-step synthesis is best diagnosed by isolating and analyzing each step.

  • Isolate the Intermediate: Do not proceed to the chlorination step without first successfully executing the Williamson ether synthesis. After the first reaction, perform a full workup and purify the intermediate alcohol, (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol.

  • Characterize and Quantify: Obtain the yield and confirm the purity of this intermediate (e.g., via NMR, LC-MS).

  • Identify the Bottleneck:

    • If the yield of the intermediate alcohol is low, focus your optimization efforts on the Williamson ether synthesis (see Q2).

    • If the yield of the intermediate is high (>85%) but the final yield is low, the problem lies in the chlorination and workup/purification of the final product (see Q3).

This systematic approach prevents conflating issues from two chemically distinct reactions.

Q2: The yield for Step 1 (Williamson Ether Synthesis) is poor. What are the likely causes and solutions?

A2: Low yields in this specific Williamson ether synthesis—reacting a phenol with an alkyl halide—are typically traced to four key factors: incomplete deprotonation, side reactions, suboptimal reaction conditions, or the choice of leaving group.

G Start Low Yield in Step 1 Q_Base Is Deprotonation Complete? Start->Q_Base Q_Solvent Observing Impurities? Q_Base->Q_Solvent Yes Sol_Base Use a stronger base (e.g., NaOH, NaH). Ensure anhydrous conditions for NaH. Q_Base->Sol_Base No Q_Conditions Reaction Stalled? Q_Solvent->Q_Conditions No Sol_Solvent Switch to a polar aprotic solvent (ACN, DMF) to favor O-alkylation. Q_Solvent->Sol_Solvent Yes Sol_Temp Increase temperature (50-80°C). Increase reaction time. Q_Conditions->Sol_Temp Yes Sol_LG Use a more reactive alkyl halide (Iodide > Bromide > Chloride) or add catalytic KI. Q_Conditions->Sol_LG No

Sources

Overcoming solubility problems with "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane"

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AZP-SOL-001

Last Updated: February 14, 2026

Introduction: Understanding the Solubility Challenge

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane is a heterocyclic compound featuring a flexible azepane ring, a phenoxy ether linkage, and a reactive chloromethyl group.[1][2][3] Its molecular structure presents a classic solubility challenge: the largely non-polar hydrocarbon backbone and aromatic ring suggest poor aqueous solubility, while the tertiary amine within the azepane ring offers a handle for pH-dependent solubility modification.[4] This guide provides a systematic approach for researchers and drug development professionals to diagnose, troubleshoot, and overcome solubility issues encountered during experimentation with this compound and its hydrochloride salt form.

Part 1: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in aqueous buffer. What is the first thing I should try?

A1: The first and most critical step is to adjust the pH of your aqueous buffer. The azepane ring contains a tertiary amine, which is basic.[4][5] By lowering the pH to an acidic range (e.g., pH 4-5), you can protonate this amine, forming a more polar and significantly more water-soluble ammonium salt.[6][7] The pKa of the parent azepane compound is approximately 11, meaning it will be predominantly in its charged, more soluble form at physiological pH and below.[5]

Q2: I'm using the hydrochloride salt of the compound, but it's still not dissolving well. Why?

A2: While the hydrochloride salt form is designed for better aqueous solubility, issues can still arise. This could be due to the "common ion effect" if your buffer contains chloride ions, or if the overall ionic strength of the solution is very high. First, confirm your buffer composition. If possible, try a buffer system without chloride ions (e.g., citrate or phosphate buffer) to see if solubility improves. Also, ensure the pH is sufficiently acidic to keep the amine protonated.

Q3: Is it better to use kinetic or thermodynamic solubility methods for my experiments?

A3: It depends on your experimental stage.

  • Kinetic solubility is often used in early-stage discovery and high-throughput screening. It measures how quickly a compound precipitates from a supersaturated solution (often made by diluting a DMSO stock) and is generally faster to determine.[8][9] However, these values can sometimes overestimate the true solubility.[10]

  • Thermodynamic solubility (or equilibrium solubility) is the true saturation point of the compound after an extended period in a given solvent.[11] It is more time-consuming to measure (e.g., using the shake-flask method) but provides a more accurate and reliable value, which is crucial for later-stage development and formulation.[9]

Q4: Can I use co-solvents to improve solubility? Which ones are recommended?

A4: Yes, co-solvents are a highly effective technique.[12] For this compound, water-miscible organic solvents that can disrupt the hydrophobic interactions of the molecule are ideal.[13][14] Common choices include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (e.g., PEG 300, PEG 400)

  • Dimethyl Sulfoxide (DMSO) [15]

Start with a small percentage (e.g., 5-10% v/v) of the co-solvent in your aqueous buffer and increase as needed, keeping in mind the tolerance of your specific assay or experimental system.[14][16]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Assessment

Before attempting advanced solubilization, a systematic assessment is crucial. This workflow ensures you understand the compound's intrinsic properties and select the most appropriate strategy.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Aqueous Solubility Testing cluster_2 Phase 3: Advanced Solubilization A Start: Compound Received (Free Base or HCl Salt) B Visual Inspection (Crystalline, Amorphous?) A->B C Attempt Dissolution in Common Organic Solvents (DMSO, Ethanol, Methanol) B->C D Kinetic Solubility Assay in Aqueous Buffer (pH 7.4) C->D If soluble in organic E Is solubility > target conc.? D->E F Proceed with Experiment E->F Yes G pH Adjustment Protocol (Test pH 2, 4, 6) E->G No H Co-Solvent Screening (5-20% DMSO, EtOH, PEG) G->H K Equilibrium Solubility Assay (Shake-Flask Method) G->K For baseline data I Is solubility sufficient? H->I I->F Yes J Consider Formulation (Surfactants, Cyclodextrins) I->J No J->K For formulation development G cluster_0 High pH (e.g., pH 9) cluster_1 Low pH (e.g., pH 4) A Azepane-R (Free Base) Dominant Species B Poor Aqueous Solubility A->B Equilibrium Equilibrium shifts with pH change A->Equilibrium C [Azepane-RH]+ (Protonated Salt) Dominant Species D High Aqueous Solubility C->D C->Equilibrium

Caption: pH effect on the solubility of the azepane compound.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid assessment of solubility in a range of common laboratory solvents.

Methodology:

  • Weigh approximately 1-2 mg of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane" into individual 1.5 mL microcentrifuge tubes.

  • Add 100 µL of the test solvent to each tube.

  • Vortex each tube vigorously for 1 minute.

  • Visually inspect for complete dissolution. If not dissolved, add another 100 µL of solvent and repeat vortexing.

  • Continue adding solvent in 100 µL increments up to a total volume of 1 mL.

  • Record the approximate solubility based on the volume of solvent required for complete dissolution.

Hypothetical Data Summary:

SolventPolarity IndexApprox. Solubility (mg/mL)Observations
Water10.2< 0.1Insoluble, suspension forms
PBS (pH 7.4)~10.2< 0.1Insoluble, suspension forms
0.1 M HCl (pH 1)~10.2> 20Freely soluble, clear solution
DMSO7.2> 50Freely soluble, clear solution
Ethanol5.2~15-20Soluble, clear solution
Methanol6.6~20-25Soluble, clear solution
Acetonitrile5.8~5-10Sparingly soluble
Dichloromethane3.1> 50Freely soluble, clear solution

This data is illustrative and should be confirmed experimentally.

Protocol 2: Equilibrium Solubility (Shake-Flask Method)

This is the gold standard for determining thermodynamic solubility. [9] Methodology:

  • Add an excess amount of the compound (enough to ensure solid remains after equilibration, e.g., 5-10 mg) to a known volume of the desired solvent system (e.g., 1 mL of pH 4.0 citrate buffer).

  • Seal the container (e.g., a glass vial with a PTFE-lined cap).

  • Agitate the sample on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by filtering through a 0.22 µm PVDF filter or by high-speed centrifugation and sampling from the top layer.

  • Dilute the saturated solution with an appropriate solvent (e.g., mobile phase for LC-MS).

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • The resulting concentration is the equilibrium solubility.

Part 4: Advanced Strategies

If pH adjustment and common co-solvents are insufficient, more advanced formulation techniques may be required, particularly for in vivo applications. These methods aim to increase the solubility and bioavailability of poorly soluble drugs. [17][18]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media. [15]* Complexation: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. [19]They can form inclusion complexes with the compound, effectively shielding the non-polar parts from the water and increasing solubility. [20]* Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate. [12][21] These advanced methods require careful formulation development and are typically employed when preparing dosage forms for preclinical or clinical studies.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Wikipedia. Cosolvent. [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Google Patents.
  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ChemGulf Blog. (2025, September 23). How do amines and amides affect the pH of a solution?. [Link]

  • PubChem - NIH. Azepane | C6H13N | CID 8119. [Link]

  • Thieme. 3. Azepines. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • PharmaCompass.com. Azepane | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • PubChem - NIH. N-Methylazepane | C7H15N | CID 70940. [Link]

  • UCalgary Chem LibreTexts. 8.11 pH and Solubility. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Wikipedia. Azepane. [Link]

  • Sanika Chemicals. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane. [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane Hcl 223251-25-0. [Link]

  • Abydos Pharma. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. [Link]

Sources

Optimizing reaction time for azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Optimizing Reaction Times in Azepane Synthesis

Welcome to the Technical Support Center for Azepane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the synthesis of the azepane scaffold. As a seven-membered nitrogen-containing heterocycle, the azepane ring presents unique synthetic challenges, primarily due to unfavorable cyclization kinetics.[1] This resource offers structured guidance to diagnose and resolve common issues, thereby accelerating your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of azepanes.

Q1: What are the primary strategies for constructing the azepane ring?

A1: The most prevalent methods fall into two main categories:

  • Ring-Closing Reactions: These are the most common approaches and involve the intramolecular cyclization of a linear precursor. Key examples include intramolecular nucleophilic substitution, reductive amination, and ring-closing metathesis (RCM).[1][2]

  • Ring-Expansion Reactions: These methods expand a smaller, more readily available ring (like a piperidine or pyrrolidine) to the seven-membered azepane system. The Beckmann rearrangement of cyclohexanone oximes and the Schmidt reaction are classic examples.[1][3][4]

Q2: Why is the synthesis of azepane rings often slow and low-yielding compared to five- or six-membered rings?

A2: The synthesis of seven-membered rings is frequently hampered by both unfavorable thermodynamics and kinetics. The entropic cost of bringing the two ends of a flexible six- or seven-carbon chain together is high. This leads to slow cyclization kinetics, which allows competing intermolecular reactions, such as polymerization, to become significant side reactions, ultimately reducing the yield of the desired azepane.[1]

Q3: What are the universal parameters to consider when optimizing a new azepane synthesis to reduce reaction time?

A3: When developing a new azepane synthesis, four key parameters must be carefully considered and optimized:

  • Substrate Conformation & Concentration: The conformation of the linear precursor can dramatically influence the ease of cyclization.[1] For ring-closing reactions, high-dilution conditions (0.01-0.001 M) are critical to favor the desired intramolecular pathway over intermolecular side reactions.[1]

  • Temperature: Temperature has a profound impact on reaction rate. While higher temperatures can accelerate a slow cyclization, they can also promote undesired side reactions like elimination or rearrangement. A systematic temperature screen is highly recommended.[1]

  • Solvent: The solvent affects both the solubility of reagents and the conformation of the substrate in the transition state. For instance, polar aprotic solvents like DMF or acetonitrile are often effective for nucleophilic substitutions.[1] A solvent screen is a valuable exercise in any optimization campaign.[1]

  • Catalyst: The choice of catalyst can be the difference between success and failure. The catalyst's identity, purity, and loading can dramatically influence reaction time, yield, and selectivity.[1][5]

Part 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed, question-and-answer-based troubleshooting for common synthetic methods.

Guide 1: Intramolecular Ring-Closing Reactions (Substitution & Reductive Amination)

Q: My intramolecular cyclization is extremely slow and my primary product is a polymer. What is the issue and how do I fix it?

A: This is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. The root cause is that the concentration of your substrate is too high.

Solution: The High Dilution Principle. To favor the formation of the monomeric azepane ring, you must decrease the probability of two different molecules reacting with each other. This is achieved by ensuring the concentration of the substrate is very low.

  • High Dilution: Run the reaction at a concentration between 0.01 M and 0.001 M.[1]

  • Slow Addition: Use a syringe pump to add the substrate slowly over several hours to a solution containing the other reagents. This technique maintains a low instantaneous concentration of the substrate, effectively creating high-dilution conditions without requiring massive solvent volumes.[1]

cluster_0 High Concentration cluster_1 High Dilution (or Slow Addition) A Substrate Molecule 1 C Dimer/Polymer A->C Intermolecular Reaction (Favored) B Substrate Molecule 2 B->C D Substrate Molecule E Azepane Product D->E Intramolecular Cyclization (Favored) cluster_0 Z-Oxime Isomer cluster_1 E-Oxime Isomer start Cyclohexanone Oxime (Mixture of E/Z isomers) node_Z R¹ group is ANTI to -OH start->node_Z node_E R² group is ANTI to -OH start->node_E product_Z Lactam A (R¹ migrates) node_Z->product_Z Rearrangement product_E Lactam B (R² migrates) node_E->product_E Rearrangement

Caption: Regioselectivity in the Beckmann rearrangement.

Q: The strong acids and high temperatures required for my Schmidt reaction are causing decomposition. How can I reduce the reaction time under milder conditions?

A: While the classic Schmidt reaction uses hydrazoic acid under harsh conditions, there are several ways to mitigate this.

Troubleshooting Steps:

  • Temperature Control: The Schmidt reaction's regioselectivity can be temperature-dependent. Running the reaction at a lower temperature (-15 to 0 °C) can not only improve selectivity but also minimize degradation, albeit potentially requiring longer reaction times. [6]Conversely, a carefully controlled higher temperature (35 °C) might accelerate the reaction sufficiently to complete before significant decomposition occurs. [6]2. Reagent Choice: Instead of pre-forming highly hazardous hydrazoic acid, use sodium azide or trimethylsilyl azide (TMSA) with a strong acid like H₂SO₄ or triflic acid directly in the reaction mixture. [6]This allows for better control.

  • Modern Alternatives: Recent advances have explored replacements for azides altogether, such as the use of aryldiazonium salts in gold-catalyzed Schmidt-type reactions, which may proceed under milder conditions. [7]

Part 3: Data Tables & Experimental Protocols

Data Table: Influence of Catalyst and Solvent on Reaction Outcome

The silyl-aza-Prins cyclization is an excellent example of how catalyst and solvent choice can dramatically affect not just the reaction time and yield, but the very identity of the product formed.

EntryCatalyst (mol%)SolventTemperatureTime (h)ProductYield (%)
1TMSOTf (10)DCMrt2Tetrahydropyran Derivative85
2InCl₃ (10)DCMrt24No Reaction (Desilylation)-
3InCl₃ (10)MeCNReflux6Azepane Derivative 82

Data synthesized from reference.[8] This table clearly demonstrates that while TMSOTf leads to a different heterocyclic system, InCl₃ is selective for the azepane but requires higher temperatures and a change of solvent from DCM to acetonitrile to be effective. [8]

Protocol 1: General Procedure for Intramolecular Reductive Amination

This protocol is based on a procedure for reductive amination followed by ring enlargement, adapted here for a direct intramolecular reaction. [9] Materials:

  • Amino-aldehyde or amino-ketone precursor (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) to achieve a concentration of 0.005 M.

  • Acetic Acid (optional, 0.1 equiv)

Procedure:

  • Set up a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • To a separate flask, add the amino-aldehyde/ketone precursor and dissolve it in half of the total required anhydrous solvent.

  • In the main reaction flask, add the sodium triacetoxyborohydride and the remaining half of the solvent. If using, add the acetic acid to this mixture.

  • Using a syringe pump, add the solution of the precursor to the stirred suspension of the reducing agent over a period of 8-12 hours.

  • Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Beckmann Rearrangement for Lactam Formation

This protocol is a general procedure based on common practices for the Beckmann rearrangement. [1][10] Materials:

  • Cyclohexanone oxime derivative (1.0 equiv)

  • Acid catalyst (e.g., Sulfuric acid, Polyphosphoric acid)

  • Appropriate solvent (e.g., acetic acid, or none if using PPA)

Procedure:

  • Carefully dissolve the cyclohexanone oxime in the chosen solvent in a flask equipped with a stir bar.

  • Cool the solution in an ice bath (0 °C).

  • Slowly and cautiously add the acid catalyst to the cooled, stirring solution. The addition is often exothermic.

  • Once the addition is complete, allow the reaction to warm to room temperature or heat as required (e.g., 60-100 °C).

  • Monitor the reaction by TLC until the starting oxime is consumed.

  • Once complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the solution with a suitable base (e.g., solid sodium bicarbonate or concentrated aqueous ammonia). Caution: This can be highly exothermic and cause gas evolution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting lactam by recrystallization or column chromatography.

References

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4). Available at: [Link]

  • (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Retrieved from [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers. Available at: [Link]

  • Carballo, R., et al. (2012). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters. Available at: [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar. Available at: [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. Available at: [Link]

  • (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved from [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Available at: [Link]

  • Yadav, V., et al. (2011). Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. Der Pharma Chemica. Available at: [Link]

  • (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. Retrieved from [Link]

  • Yang, T., et al. (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science. Available at: [Link]

  • Wang, Y., et al. (2021). Azoarene activation for Schmidt-type reaction and mechanistic insights. PMC. Available at: [Link]

  • Li, G., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Available at: [Link]

  • Yang, T., et al. (2018). Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines. ResearchGate. Retrieved from [Link]

  • Ortiz, A., et al. (2012). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PMC. Available at: [Link]

  • Požgan, F., et al. (2001). REGIOSELECTIVITY IN THE SCHMIDT REACTION: FIRST SYNTHESIS OF PYRANO[3,2-b]AZEPINES. ARKIVOC. Available at: [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]

  • (2023). Beckmann Rearrangement. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Beckmann rearrangement. Wikipedia. Retrieved from [Link]

  • Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. Retrieved from [Link]

  • Nakajima, T., et al. (1987). Synthesis and characterization of 2H-, 3H- and 4H-azepine: the first observation of the thermal distribution equilibrium of azepines. Semantic Scholar. Available at: [Link]

  • Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis And Reactions. International Journal of Minerals. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction monitoring of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important pharmaceutical intermediate.[1][2] As an intermediate in the synthesis of compounds like Bazedoxifene Acetate, ensuring a high-purity product through careful reaction monitoring is paramount.[1]

Understanding the Synthesis: A Williamson Ether Approach

The synthesis of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane typically proceeds via a Williamson ether synthesis. This well-established organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[3] In this specific case, it is the reaction between the sodium salt of 4-(chloromethyl)phenol and 1-(2-chloroethyl)azepane. Understanding the SN2 mechanism of this reaction is crucial for troubleshooting potential issues.[3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Part 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction by observing the consumption of starting materials and the formation of the product.[4][5]

Q1: My TLC spots for the starting material and product are not well-separated. How can I improve the resolution?

A1: Poor separation on a TLC plate is a common issue that can usually be resolved by adjusting the polarity of the mobile phase (eluent).

  • If your spots are too high (high Rf value): Your eluent is likely too polar. To decrease the polarity, increase the proportion of the non-polar solvent in your mixture (e.g., increase the hexane to ethyl acetate ratio).[6]

  • If your spots are too low (low Rf value): Your eluent is not polar enough. Increase the polarity by adding more of the polar solvent.[6]

  • Pro-Tip: A good starting eluent system for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate.[7] You can experiment with different ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to achieve optimal separation where the Rf values of your key components are between 0.2 and 0.8.[5]

Q2: I'm not seeing any spots on my TLC plate after development, even though I know the reaction is proceeding. What could be the problem?

A2: This is a common issue, especially with compounds that are not UV-active. Here’s a checklist to troubleshoot this problem:

  • Visualization Technique: 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane contains an aromatic ring and should be visible under a UV lamp (254 nm).[8] If you are not seeing spots, ensure your TLC plates contain a fluorescent indicator.[7]

  • Staining: If UV visualization fails, use a chemical stain. A general-purpose stain like potassium permanganate or an iodine chamber can be very effective for visualizing a wide range of organic compounds.[4][5]

  • Concentration: The sample spotted on the TLC plate might be too dilute. Try concentrating your reaction mixture before spotting or spot multiple times in the same location, allowing the solvent to evaporate between applications.

  • Volatility: If your product is volatile, it may have evaporated from the plate. This is less likely with the target compound but is a possibility to consider.

Q3: My spots are streaking on the TLC plate. What causes this and how can I fix it?

A3: Streaking, or "tailing," can be caused by several factors:

  • Sample Overloading: You may have spotted too much of the reaction mixture. Try diluting your sample before spotting.

  • Inappropriate Solvent System: A highly polar compound in a non-polar solvent system can lead to streaking. Adjusting the eluent polarity can help. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.[7]

  • Sample Solubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

Experimental Protocol: Monitoring Reaction Progress with TLC

  • Prepare the TLC Chamber: Add a suitable eluent mixture (e.g., 8:2 hexane:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.[5] Using a capillary tube, spot the starting material, the co-reactant, and the reaction mixture on the line.[9]

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the spotting line.[9] Allow the solvent to run up the plate until it is about 1 cm from the top.[9]

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or with a chemical stain.[4] The reaction is complete when the starting material spot has disappeared from the reaction mixture lane and a new product spot is prominent.[6]

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare TLC Chamber spot_plate Spot TLC Plate prep_chamber->spot_plate Saturated Atmosphere develop_plate Develop Plate spot_plate->develop_plate Spotted Plate visualize Visualize Spots develop_plate->visualize Developed Plate analyze Analyze Results visualize->analyze Visible Spots

Caption: A streamlined workflow for effective TLC analysis.

Part 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For more quantitative analysis of reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q4: I am seeing high backpressure in my HPLC system. What are the likely causes and how can I resolve this?

A4: High backpressure is a frequent issue in HPLC and can often be traced to a blockage in the system.

  • Troubleshooting Steps:

    • Check the Guard Column: If you are using a guard column, remove it and see if the pressure drops. If it does, the guard column is clogged and needs to be replaced.[10]

    • Column Obstruction: If the pressure is still high without the guard column, the analytical column itself may be blocked. Try back-flushing the column with a strong solvent.[11]

    • System Blockage: If the column is not the issue, check for blockages in the tubing, fittings, or injector.[10][12]

    • Mobile Phase Precipitation: If you are using a buffered mobile phase, ensure that the buffer is soluble in the organic modifier. Buffer precipitation can cause significant blockages.[10]

Q5: My peak shapes are poor (tailing or fronting) in my HPLC chromatogram. How can I improve them?

A5: Poor peak shape can compromise resolution and the accuracy of quantification.

  • Peak Tailing:

    • Secondary Interactions: This can occur due to interactions between basic analytes (like the azepane nitrogen) and acidic silanols on the silica-based column. Using a high-purity silica column or adding a competing base like triethylamine to the mobile phase can mitigate this.[13]

    • Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.[12]

  • Peak Fronting: This is less common but can be caused by sample solvent being stronger than the mobile phase or by column collapse. Ensure your sample is dissolved in the mobile phase or a weaker solvent.

Q6: My retention times are drifting. What could be the cause?

A6: Consistent retention times are crucial for peak identification. Drifting retention times can be caused by:

  • Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature.[12]

  • Mobile Phase Composition: Inaccurately prepared mobile phase or changes in composition over time (e.g., evaporation of a volatile component) can cause drift. Prepare fresh mobile phase and keep the solvent reservoirs capped.[12]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[12]

Quantitative Data Summary for a Typical HPLC Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Part 3: Mass Spectrometry (MS) for Confirmation and Impurity Profiling

Mass spectrometry is a powerful tool for confirming the molecular weight of your product and identifying any potential impurities or side products.[14][15]

Q7: I am not seeing the expected molecular ion for my product in the mass spectrum. Why might this be?

A7: The absence of the expected molecular ion can be due to several factors:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]+. For 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (MW: 281.8 g/mol ), you would expect to see an ion at m/z 282.8. If you are using a different ionization technique, the fragmentation pattern may be different.

  • In-source Fragmentation: Even with soft ionization, some molecules can fragment in the ion source. You may be seeing fragment ions instead of the parent ion.

  • Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions. Try adjusting the source parameters, such as the capillary voltage or gas flow rates.

Q8: I am seeing unexpected peaks in my mass spectrum. How do I determine if they are impurities or side products?

A8: The synthesis of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane via Williamson ether synthesis can potentially lead to side products.

  • Elimination Side Products: A common side reaction in Williamson ether synthesis is an E2 elimination, especially if there is steric hindrance.[16][17] This could lead to the formation of an alkene.

  • Unreacted Starting Materials: Check for peaks corresponding to your starting materials.

  • Tandem Mass Spectrometry (MS/MS): To identify an unknown peak, you can perform an MS/MS experiment. By isolating the ion of interest and fragmenting it, you can obtain structural information that can help in its identification.

Logical Relationship of Potential Reaction Outcomes

Reaction_Outcomes Reactants Starting Materials Desired_Product 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (SN2 Product) Reactants->Desired_Product Successful Reaction Side_Product Elimination Product (E2 Side Reaction) Reactants->Side_Product Side Reaction Unreacted Unreacted Starting Materials Reactants->Unreacted Incomplete Reaction

Caption: Possible outcomes of the Williamson ether synthesis.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link][6]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link][9]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link][16]

  • Sanika Chemicals. (n.d.). 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane. Retrieved from [Link][1]

  • Williamson, K. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Retrieved from [Link][14]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][3]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link][4]

  • Roithová, J., & Schröder, D. (2017). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 46(24), 7589-7600. [Link][15]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link][5]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane Hcl 223251-25-0. Retrieved from [Link][18]

  • chemlegin. (2017, April 30). Using TLC to monitor a reaction. WordPress.com. Retrieved from [Link][8]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][10]

  • Advion, Inc. (n.d.). Compact Mass Spectrometry: A Complete Reaction Monitoring Solution. Retrieved from [Link][19]

  • BuyersGuideChem. (n.d.). 1-{2-[4-(Chloromethyl)phenoxy]ethyl} azepane hydrochloride. Retrieved from [Link][20]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][13]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link][11]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link][7]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link][17]

Sources

Validation & Comparative

Validating the structure of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Structural Validation of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

In the landscape of modern drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, erroneous structure-activity relationships (SAR), and ultimately, the failure of a research program. This guide provides a comprehensive framework for the structural validation of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane," a molecule featuring a flexible azepane ring, a substituted aromatic core, and a reactive chloromethyl group.

This document is designed for researchers, medicinal chemists, and quality control analysts. It moves beyond a simple recitation of analytical data to provide a self-validating, logical workflow. We will explore the "why" behind the choice of experiments, compare the expected data for the target structure against plausible isomeric alternatives, and provide detailed, field-tested protocols. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust, reproducible, and authoritative.

Part 1: The Strategic Imperative for Multi-Modal Analysis

For a molecule like 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane, relying on a single analytical technique is insufficient. Its structure comprises several key features: a seven-membered saturated heterocycle (azepane), an ether linkage, a para-substituted benzene ring, and an alkyl chloride. The combination of these features necessitates a multi-pronged analytical strategy to unambiguously confirm connectivity and rule out potential isomers that may arise during synthesis.

Our validation strategy will be anchored by two primary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, revealing the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming the structure.

We will compare the expected data from these techniques for our target structure against a plausible isomer, 1-(2-(3-(Chloromethyl)phenoxy)ethyl)azepane, to illustrate the discerning power of this combined approach.

Part 2: Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, we can piece together the molecular puzzle.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is often a good starting point for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup & Acquisition:

    • The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, number of scans (typically 16-64 for good signal-to-noise), and relaxation delay.

    • Following the ¹H acquisition, acquire a ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a greater number of scans will be required.

The key to validation lies in comparing the observed spectra with the predicted spectra for the target molecule and its potential alternatives.

Table 1: Predicted ¹H NMR Data Comparison

Assignment (Target: para-isomer) Predicted δ (ppm) Multiplicity Assignment (Alternative: meta-isomer) Predicted δ (ppm) Multiplicity Rationale for Differentiation
Aromatic Protons (H-a, H-b)7.29 (d), 6.89 (d)Doublet, DoubletAromatic Protons7.2-6.8Complex MultipletThe para-isomer will show two distinct doublets due to symmetry. The meta-isomer will exhibit a more complex splitting pattern.
Chloromethyl Protons (H-c)4.57SingletChloromethyl Protons4.56SingletMinimal change expected for this group.
Phenoxy-ethyl Protons (H-d)4.12TripletPhenoxy-ethyl Protons4.10TripletMinimal change expected.
Azepane-ethyl Protons (H-e)2.95TripletAzepane-ethyl Protons2.93TripletMinimal change expected.
Azepane Ring Protons2.8-1.5MultipletAzepane Ring Protons2.8-1.5MultipletBroad multiplets are expected for the flexible ring in both cases.

The most telling difference will be in the aromatic region of the ¹H NMR spectrum. The clean, symmetrical doublet of doublets for the para-isomer is a strong diagnostic indicator.

Table 2: Predicted ¹³C NMR Data Comparison

Assignment (Target: para-isomer) Predicted δ (ppm) Assignment (Alternative: meta-isomer) Predicted δ (ppm) Rationale for Differentiation
Quaternary Aromatic Carbon (C-1')158.0Quaternary Aromatic Carbon (C-1')158.2The number of aromatic signals is the key differentiator.
Aromatic CH (C-2', C-6')114.8Aromatic CH~114-130The para-isomer will show only 4 aromatic carbon signals due to symmetry.
Aromatic CH (C-3', C-5')130.5Aromatic CH~114-130The meta-isomer will exhibit 6 distinct aromatic carbon signals.
Quaternary Aromatic Carbon (C-4')132.5Quaternary Aromatic Carbon~138.0
Chloromethyl Carbon45.9Chloromethyl Carbon45.8
Phenoxy-ethyl Carbon66.5Phenoxy-ethyl Carbon66.4
Azepane-ethyl Carbon57.8Azepane-ethyl Carbon57.7
Azepane Ring Carbons~55, 27, 26Azepane Ring Carbons~55, 27, 26
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental formula, offering an even higher degree of confidence.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

  • Instrument Setup & Acquisition:

    • The analysis is typically performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Acquire the spectrum in positive ion mode, as the azepane nitrogen is readily protonated.

    • Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

For 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (C₁₅H₂₂ClNO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 268.1463.

  • Low-Resolution MS: Will show a peak at m/z 268.

  • High-Resolution MS (HRMS): Should provide a mass measurement accurate to within 5 ppm of the theoretical value (e.g., 268.1463 ± 0.0013).

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. There will be a peak at [M+H]⁺ and another peak at [M+2+H]⁺ with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

Part 3: Visualizing the Validation Workflow

A logical workflow is essential for ensuring a comprehensive and efficient validation process. The following diagram illustrates the decision-making process in our structural elucidation strategy.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_nmr_interp NMR Data Interpretation cluster_ms_interp MS Data Interpretation cluster_conclusion Final Confirmation synthesis Crude Product nmr ¹H & ¹³C NMR Spectroscopy synthesis->nmr ms High-Resolution Mass Spectrometry synthesis->ms nmr_aromatic Aromatic Region Analysis (para vs. meta pattern) nmr->nmr_aromatic nmr_full Full Spectrum Integration & Chemical Shift Analysis nmr->nmr_full ms_mw Molecular Weight Confirmation ([M+H]⁺ = 268.1463) ms->ms_mw ms_iso Isotopic Pattern Analysis (3:1 ratio for ³⁵Cl/³⁷Cl) ms->ms_iso conclusion Structure Validated: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane nmr_aromatic->conclusion nmr_full->conclusion ms_mw->conclusion ms_iso->conclusion

Caption: Workflow for the structural validation of the target compound.

Part 4: Conclusion and Best Practices

The structural validation of a novel or synthesized compound is a non-negotiable step in the research and development pipeline. For 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane, a combination of ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry provides a robust and self-validating workflow.

The key diagnostic features are:

  • In ¹H NMR: The presence of two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring.

  • In ¹³C NMR: The observation of only four signals in the aromatic region, confirming the symmetry of the para-isomer.

  • In HRMS: The accurate mass measurement of the protonated molecule ([M+H]⁺) at m/z 268.1463 and the characteristic ~3:1 isotopic pattern for a single chlorine atom.

By comparing the experimental data against the predicted data for both the target molecule and its plausible isomers, researchers can have a high degree of confidence in their structural assignment. This rigorous approach not only ensures the integrity of the current study but also provides a solid foundation for all future work with the compound.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. This textbook provides a comprehensive overview of NMR and MS techniques. (Cengage Learning, URL: [Link])

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A classic reference for the interpretation of spectroscopic data. (John Wiley & Sons, URL: [Link])

  • High-Resolution Mass Spectrometry and its Applications - A review article detailing the principles and applications of HRMS in chemical analysis. (Journal of Mass Spectrometry, URL: [Link])

  • PubChem Database Entry for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane . (National Center for Biotechnology Information, URL: [Link])

Comparative Guide: Purity Assessment Strategies for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

[1]

Part 1: Executive Summary & Core Directive

The Challenge: Instability by Design

The compound 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hereafter referred to as CPE-Azepane ) is a critical alkylating intermediate used in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Bazedoxifene.[1] Its utility lies in the high reactivity of its chloromethyl motif (benzyl chloride), which allows for efficient coupling with indole cores.

However, this reactivity presents a paradox for purity assessment: the features that make it a good intermediate make it a nightmare to analyze.

  • Hydrolytic Instability: The benzyl chloride moiety rapidly hydrolyzes to the benzyl alcohol (des-chloro impurity) in the presence of moisture, a reaction often catalyzed by the compound's own internal basicity (azepane ring).

  • Self-Reactivity: The tertiary amine of the azepane ring can nucleophilically attack the chloromethyl group of a neighboring molecule, leading to dimerization (quaternary ammonium salt formation).

The Directive: Standard generic purity protocols (e.g., long generic HPLC gradients in water/methanol) will actively degrade this sample during analysis, leading to false "fail" results. This guide compares three distinct analytical strategies—Modified HPLC , qNMR , and Functional Titration —to determine the most accurate method for validating CPE-Azepane purity.

Part 2: Degradation Mechanics & Analytical Risks

Before selecting a method, one must understand the "Enemy"—the degradation pathways that occur during sample preparation and analysis.

DegradationPathwayscluster_conditionsCritical Analytical RisksCompoundCPE-Azepane(Intact)HydrolysisHydrolysis(Benzyl Alcohol)Compound->Hydrolysis+ H2O / HeatDimerDimerization(Quat. Ammonium)Compound->DimerHigh Conc. / Time

Figure 1: Primary degradation pathways affecting analytical accuracy.

Part 3: Comparative Analysis of Methodologies

We evaluated three primary methodologies for assessing the purity of CPE-Azepane.

Method A: Modified Reversed-Phase HPLC (The Routine Workhorse)

Standard RP-HPLC uses aqueous mobile phases.[1] For CPE-Azepane, this risks on-column hydrolysis.[1]

  • Modification: Use of a low-pH buffer (0.1% TFA or H3PO4) suppresses the nucleophilicity of water and the basicity of the azepane nitrogen, stabilizing the molecule during the run.

  • Column: Sterically protected C18 (e.g., Zorbax StableBond) to allow low pH usage.

FeaturePerformance RatingNotes
Precision HighExcellent for detecting trace organic impurities.[1]
Accuracy MediumRisk of hydrolysis if run times are long (>15 min).
Specificity HighSeparates dimer, alcohol, and starting materials.
Throughput HighAutomatable for QC release.[1]
Method B: Quantitative NMR (qNMR) (The Absolute Truth)

Proton NMR using an internal standard (e.g., Maleic Acid or TCNB) provides a molar purity value without requiring separation.

  • Solvent: DMSO-d6 (anhydrous) or CDCl3.[1]

  • Advantage: The sample is not exposed to water or chromatographic shear forces.

FeaturePerformance RatingNotes
Precision MediumTypically ±1%, whereas HPLC is ±0.1%.[1]
Accuracy Superior No response factor corrections needed; "what you see is what you have."
Specificity HighDistinct shift for -CH2Cl (4.6 ppm) vs -CH2OH (4.4 ppm).[1]
Throughput LowRequires manual integration and weighing precision.[1]
Method C: Potentiometric Titration (The Functional Check)

Since CPE-Azepane is often isolated as a Hydrochloride salt, measuring chloride content distinguishes between the covalent chlorine (reactive) and ionic chlorine (counter-ion).

  • Technique: Titration with AgNO3.[1]

FeaturePerformance RatingNotes
Precision HighVery precise for total chloride.[1]
Accuracy Low (for Purity)Cannot distinguish between intact molecule and hydrolyzed by-products (both contain Cl-).[1]
Role SupplementaryConfirms salt stoichiometry (Mono- vs Di-HCl).

Part 4: Recommended Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Workflow

Use this for reference standard qualification or when HPLC results are ambiguous.

  • Preparation: Weigh exactly 20.0 mg of CPE-Azepane and 10.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a vial.

  • Dissolution: Add 0.7 mL of anhydrous DMSO-d6 . Cap immediately.

  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (d1): 60 seconds (Critical for full relaxation of protons).

    • Scans: 16 or 32.[1]

  • Analysis: Integrate the benzylic chloromethyl protons (~4.65 ppm, singlet, 2H) against the vinylic protons of Maleic Acid (~6.2 ppm, singlet, 2H).

  • Calculation:

    
    
    
Protocol 2: Routine QC HPLC Method

Use this for batch release, provided the sample is analyzed within 1 hour of dissolution.

  • Instrument: Agilent 1200/1260 or equivalent.

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 230 nm (Phenoxy absorption).

  • Temperature: 25°C (Do not heat column; heat accelerates hydrolysis).

  • Sample Diluent: 100% Acetonitrile (Do not use water in the diluent).

Part 5: Decision Logic for Researchers

Use the following workflow to select the correct assessment path for your specific stage of development.

MethodSelectionStartStart: Purity AssessmentPurposeWhat is the purpose?Start->PurposeRapidQCRoutine Batch ReleasePurpose->RapidQCSpeed neededAbsoluteStandard Qualification / Process ValidationPurpose->AbsoluteAccuracy neededSaltCheckSalt Stoichiometry CheckPurpose->SaltCheckCounter-ion checkHPLCMethod A: Acidic HPLC(Diluent: 100% MeCN)RapidQC->HPLCqNMRMethod B: qNMR(DMSO-d6)Absolute->qNMRTitrMethod C: AgNO3 TitrationSaltCheck->TitrValidationCross-Validate:If HPLC purity < qNMR purity,suspect on-column hydrolysis.HPLC->ValidationqNMR->Validation

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • HPLC Analysis of Reactive Alkyl Halides Title: Typical HPLC chromatograms of benzyl chloride and derivatives; stability considerations in aqueous mobile phases. Source: ResearchGate (Journal of Chromatographic Science). URL:[Link]

  • Stability of Chloromethyl Ethers Title: Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - Hydrolysis Rates.[1] Source: Government of Canada (Chemical Substances). URL:[Link][4][5]

Beyond the Six-Membered Ring: A Comparative SAR Guide to Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Seven-Membered Challenge

In medicinal chemistry, the transition from a six-membered piperidine to a seven-membered azepane is rarely a trivial homologation. It is a strategic decision that alters the entropic landscape of ligand-protein binding. While piperidines offer a rigid, predictable "chair" conformation, azepanes introduce significant conformational flexibility (pseudorotation) and increased lipophilicity.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of azepane compounds, specifically comparing them to their piperidine and pyrrolidine analogs. We focus on two critical application areas: 11


-HSD1 inhibition  (metabolic disease) and Glycosidase inhibition  (transition state mimicry).

Comparative Analysis: Azepane vs. Alternatives

Conformational Thermodynamics

The primary differentiator of the azepane ring is its flexibility. Unlike the piperidine ring, which resides predominantly in a stable chair conformation ($ \Delta G \approx 0 $), the azepane ring exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.

FeaturePyrrolidine (5-ring)Piperidine (6-ring)Azepane (7-ring)
Dominant Conformation EnvelopeChairTwist-Chair / Twist-Boat
Entropic Penalty Low (Rigid)Low (Rigid)High (Floppy)
Induced Fit Potential LowModerateHigh
Lipophilicity (cLogP) Baseline+0.5 vs 5-ring+1.0 vs 5-ring

Scientist's Insight: The "floppiness" of azepane is a double-edged sword.

  • The Risk: Binding requires freezing the ring into a specific bioactive conformation, incurring a high entropic penalty (

    
    ). This often reduces affinity unless compensated by strong enthalpic interactions (H-bonds).
    
  • The Reward: The ring can accommodate "induced fit" scenarios where the protein binding pocket is malleable or imperfectly defined, often solving selectivity issues that rigid piperidines cannot.

Case Study: 11 -HSD1 Inhibitors

In the development of inhibitors for 11


-hydroxysteroid dehydrogenase type 1 (a target for type 2 diabetes), researchers explored ring expansion to improve potency and selectivity against the related 11

-HSD2 isoform.

Experimental Data: Sulfonamide Scaffolds Comparison of inhibitory activity (IC50) on human 11


-HSD1.
Compound IDCore ScaffoldR-GroupIC50 (nM)Selectivity (vs HSD2)
Ref-A Piperidine4-phenoxy45.0>100x
Ref-B Piperidine4-(2-bromo)phenoxy12.5>200x
Cmpd-28 Azepane 4-phenoxy8.2>500x
Cmpd-30 Azepane 4-(2-bromo)phenoxy 3.0 >1000x

Data Source Synthesis: The expansion to azepane (Cmpd-30) resulted in a 4-fold increase in potency compared to the direct piperidine analog (Ref-B). The larger hydrophobic surface area of the azepane ring allowed for optimal filling of the enzyme's hydrophobic pocket, overcoming the entropic penalty of the ring.

Mechanism of Action & Signaling Pathway[1]

Understanding why we target these pathways is crucial for assay design. Below is the signaling cascade for 11


-HSD1, illustrating where Azepane inhibitors intervene to prevent Cortisol excess.

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction HSD1 11β-HSD1 Enzyme (Target) HSD1->Cortisol Catalyzes Inhibitor Azepane Inhibitor (Cmpd-30) Inhibitor->HSD1 Inhibits (IC50: 3nM) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Nucleus Translocation to Nucleus GR->Nucleus GeneExp Gluconeogenesis & Lipogenesis Nucleus->GeneExp Upregulates

Figure 1: Mechanism of Action for Azepane-based 11


-HSD1 Inhibitors. The compound blocks the conversion of inactive cortisone to active cortisol, reducing metabolic risk factors.

Experimental Protocol: Synthesis of the Azepane Core

Synthesizing functionalized azepanes is more challenging than piperidines due to the "medium-ring" formation barrier (unfavorable enthalpy/entropy). The most robust, self-validating method in modern discovery is Ring-Closing Metathesis (RCM) .

Protocol: RCM-Mediated Azepane Formation

Objective: Synthesize a protected azepane scaffold from an acyclic diene precursor.

Reagents:

  • Substrate:

    
    -allyl-
    
    
    
    -(4-pentenyl)amine derivative (Acyclic diene).
  • Catalyst: Grubbs II Generation Catalyst (5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Purification: Silica Gel Chromatography.

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon for 15 minutes.

    • Dissolve the acyclic diene (1.0 equiv) in anhydrous DCM. Critical: The concentration must be dilute (0.005 M to 0.01 M) .

    • Why? High dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization (oligomers).

  • Catalyst Addition:

    • Add Grubbs II catalyst (5 mol%) in a single portion under Argon flow.

    • Attach a reflux condenser.

  • Reaction:

    • Heat to reflux (40°C) for 12–24 hours.

    • Self-Validation Check: Monitor via TLC. The starting material (diene) is less polar than the cyclic product. If the spot for starting material persists, add an additional 2 mol% catalyst.

  • Quenching & Purification:

    • Cool to room temperature.[1]

    • Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 2 hours to sequester the Ruthenium species.

    • Filter through a Celite pad.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Hydrogenation (Optional for Saturated Azepane):

    • Dissolve the resulting azepine (unsaturated) in MeOH.

    • Add Pd/C (10 wt%) and stir under

      
       balloon for 4 hours to yield the saturated azepane.
      
Synthesis Logic Flow

Synthesis Precursor Acyclic Diene (N-allyl-N-pentenyl) Dilution Dilution (0.005M) Prevents Polymerization Precursor->Dilution Grubbs Grubbs II Catalyst (RCM) Dilution->Grubbs Azepine Azepine (Unsaturated 7-Ring) Grubbs->Azepine Cyclization Hydro H2 / Pd-C Reduction Azepine->Hydro Azepane Target Azepane (Saturated) Hydro->Azepane

Figure 2: Synthetic workflow for constructing the Azepane core via Ring-Closing Metathesis.

References

  • Discovery of Azepane Sulfonamides as Potent 11

    
    -HSD1 Inhibitors. 
    Source: PubMed / Bioorganic & Medicinal Chemistry Letters.
    Context: Primary source for the IC50 data (Compound 30) and SAR comparison.
    
    
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Source: BenchChem.[2][3][4] Context: Detailed protocols for RCM and handling of seven-membered rings.

  • Conformational Preferences and Benchmarking of Computational Methods. Source: PubMed Central (PMC). Context: Thermodynamic data on ring flexibility and energy barriers (Chair vs. Twist-Boat).

  • Structure-Activity Relationship of Piperidine vs. Azepane Glycosidase Inhibitors. Source: ResearchGate. Context: Comparative data on ring size effects in enzymatic inhibition.[5]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.